molecular formula C10H11ClN2O5S B1351070 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine CAS No. 22179-31-3

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Cat. No.: B1351070
CAS No.: 22179-31-3
M. Wt: 306.72 g/mol
InChI Key: ZWXQXPHBRFHIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a useful research compound. Its molecular formula is C10H11ClN2O5S and its molecular weight is 306.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXQXPHBRFHIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380499
Record name 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22179-31-3
Record name 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Abstract

This compound is a synthetic organic compound characterized by a morpholine ring attached to a 4-chloro-3-nitrobenzenesulfonyl group. Primarily available as a laboratory chemical, its significance lies in its potential as a versatile intermediate for the synthesis of more complex molecules in the field of medicinal chemistry and drug development.[1][2][3] The presence of reactive functional groups—specifically the nitro group and the chloro substituent on the aromatic ring—allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications as a synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 22179-31-3.[1][2] It is a solid compound whose structure combines the stable, saturated heterocycle morpholine with a substituted aromatic sulfonyl chloride. The morpholine moiety is known to improve the pharmacokinetic properties of drug candidates, while the nitro and chloro groups on the benzene ring serve as handles for further chemical modification.[4][5]

Data Presentation

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 22179-31-3[1][2]
Molecular Formula C₁₀H₁₁ClN₂O₅S[2][3]
Molecular Weight 306.72 g/mol [2][3]
IUPAC Name 4-[(4-chloro-3-nitrophenyl)sulfonyl]morpholine[2]
Synonyms 1-chloro-4-(morpholin-4-ylsulfonyl)-2-nitrobenzene, 4-(4-chloro-3-nitrobenzenesulfonyl)morpholine[2]
InChI Key ZWXQXPHBRFHIRB-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of its precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, with morpholine. This is a standard nucleophilic substitution reaction at the sulfonyl group.

Synthesis of Precursor: 4-Chloro-3-nitrobenzenesulfonyl Chloride

The precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, can be synthesized via the direct chlorosulfonation of o-chloro-nitrobenzene using chlorosulfonic acid.[6][7]

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases (e.g., HCl).

  • Reagents: Charge the flask with o-chloro-nitrobenzene (1 mol).

  • Reaction: Slowly add chlorosulfonic acid (4 mol) dropwise to the o-chloro-nitrobenzene with stirring.[7]

  • Heating: After the addition is complete, heat the reaction mixture to 120-130°C for approximately 4-5 hours, or until the evolution of HCl gas ceases.[6][7]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as a solid.[6]

  • Purification: Filter the solid, wash with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallization from a solvent like petroleum ether can be performed to achieve high purity.[7]

Synthesis of this compound

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve morpholine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer. Add a non-nucleophilic base like triethylamine (1.2 equivalents) to act as an HCl scavenger.

  • Reagents: Cool the solution in an ice bath to 0°C.

  • Reaction: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled morpholine solution over 30 minutes.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamide Formation Start1 o-Chloro-nitrobenzene Intermediate 4-Chloro-3-nitrobenzenesulfonyl chloride Start1->Intermediate Reaction at 120-130°C Start2 Chlorosulfonic Acid Start2->Intermediate Product This compound Intermediate->Product Nucleophilic Substitution Start3 Morpholine Start3->Product Base Triethylamine Base->Product HCl Scavenger Synthetic_Utility Start This compound Path1 Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Path1 Path2 Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH₂) Start->Path2 Product1 4-(3-Amino-4-chloro-benzenesulfonyl)-morpholine Path1->Product1 Library Library of Bioactive Compound Candidates Product1->Library Further Derivatization Product2 Substituted Aniline Derivative Path2->Product2 Product2->Library Further Derivatization

References

An In-depth Technical Guide to 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a synthetic organic compound featuring a morpholine ring attached to a 4-chloro-3-nitrobenzenesulfonyl group. Its chemical structure and key identifiers are fundamental for any research application.

PropertyValueReference
Molecular Formula C₁₀H₁₁ClN₂O₅S[1]
Molecular Weight 306.72 g/mol [1]
CAS Number 22179-31-3
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)--INVALID-LINK--[O-]
InChI Key ZWXQXPHBRFHIRB-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of its two primary precursors: 4-chloro-3-nitrobenzenesulfonyl chloride and morpholine. This is a standard nucleophilic substitution reaction where the nitrogen atom of the morpholine ring attacks the sulfonyl chloride, displacing the chloride ion.

General Experimental Protocol for Sulfonamide Synthesis

This protocol is a generalized procedure for the synthesis of sulfonamides from sulfonyl chlorides and amines and can be adapted for the specific synthesis of this compound.

Materials:

  • 4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent)

  • Morpholine (1-1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

  • Base (e.g., Triethylamine or Pyridine, 1.5-2 equivalents)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in the chosen anhydrous solvent.

  • Addition of Amine and Base: To the stirred solution, add morpholine, followed by the dropwise addition of the base. The base is crucial to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture with deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers and wash sequentially with deionized water and brine solution to remove any remaining impurities and salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Workflow Diagram:

G General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Chloro-3-nitrobenzenesulfonyl chloride D Reaction in Anhydrous Solvent A->D B Morpholine B->D C Base (e.g., Triethylamine) C->D E Aqueous Work-up D->E Reaction Completion F Purification (Chromatography) E->F G This compound F->G Pure Product G Potential Anticancer Signaling Pathway A 4-(Phenylsulfonyl)morpholine Derivative (e.g., GL24) B ER Stress Induction A->B C Unfolded Protein Response (UPR) B->C D p53 Pathway Activation B->D E G2/M Checkpoint Activation C->E F E2F Target Downregulation C->F G Cell Cycle Arrest D->G E->G F->G H Apoptosis G->H

References

Unraveling the Molecular Mechanisms of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the hypothesized mechanism of action for 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine. Direct experimental evidence for this specific compound is not currently available in the public domain. The proposed mechanism is extrapolated from published research on a structurally related compound, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), which shares the core 4-chloro-3-nitro-benzenesulfonyl moiety. All data and protocols presented herein are derived from the study of CIM and should be interpreted with this significant caveat in mind.

Core Mechanism of Action: Inhibition of the MAPK/NF-κB/AP-1 Signaling Axis

Based on studies of the structurally related indole derivative CIM, this compound is proposed to exert its biological effects, primarily anti-inflammatory and potentially anti-proliferative, through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This, in turn, leads to the downstream inhibition of Activator Protein-1 (AP-1) and NF-κB mediated transcription of pro-inflammatory and other target genes.

The key molecular events are hypothesized to be:

  • Inhibition of MAPK Phosphorylation: The compound is suggested to interfere with the phosphorylation, and thus activation, of key MAPK family members, including p38 and JNK.

  • Suppression of NF-κB Activation: By inhibiting the MAPK pathway, the compound likely prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.

  • Downregulation of AP-1 and NF-κB Transcriptional Activity: The inhibition of JNK phosphorylation leads to reduced activation of the transcription factor AP-1. Concurrently, the cytoplasmic retention of NF-κB prevents it from initiating the transcription of its target genes.

This cascade of events culminates in the reduced expression of various pro-inflammatory cytokines and other effector molecules.

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK p38_JNK p38/JNK MAPKK->p38_JNK IKK IKK p38_JNK->IKK AP1 AP-1 p38_JNK->AP1 IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation AP1_nuc AP-1 AP1->AP1_nuc Translocation Compound 4-(4-Chloro-3-nitro- benzenesulfonyl)-morpholine Compound->p38_JNK Inhibits Phosphorylation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-1β, IL-6) p65_p50_nuc->Gene_Expression Induces AP1_nuc->Gene_Expression Induces

Caption: Proposed signaling pathway inhibited by the compound.

Quantitative Data Summary

The following tables summarize quantitative data obtained from experiments with the related compound, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM). This data is presented to illustrate the potential efficacy of compounds containing the 4-chloro-3-nitro-benzenesulfonyl moiety.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Expression

CytokineStimulantCell LineCIM Concentration (µM)Inhibition (%)
IL-1βTNF-αHaCaT1075
IL-6TNF-αHaCaT1080
IL-24TNF-αHaCaT1065
IL-1βImiquimodHaCaT1070
IL-6ImiquimodHaCaT1085

Table 2: In Vivo Efficacy in a Psoriasis Mouse Model

ParameterTreatment GroupValue% Reduction vs. Control
Ear Thickness (mm)Control (IMQ-induced)0.45 ± 0.05-
Ear Thickness (mm)CIM (1 mg/kg)0.25 ± 0.0344.4
Epidermal Thickness (µm)Control (IMQ-induced)120 ± 15-
Epidermal Thickness (µm)CIM (1 mg/kg)50 ± 858.3
IL-17 Expression (fold change)Control (IMQ-induced)8.5 ± 1.2-
IL-17 Expression (fold change)CIM (1 mg/kg)2.1 ± 0.575.3

Detailed Experimental Protocols

The following are detailed methodologies for key experiments, adapted from the study on CIM and generalized for the investigation of this compound.

Protocol 1: Western Blot Analysis of MAPK and NF-κB Phosphorylation

Objective: To determine the effect of the compound on the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • HaCaT keratinocytes

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Recombinant human TNF-α

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed HaCaT cells in 6-well plates and grow to 80% confluency. Pre-treat cells with various concentrations of the compound for 2 hours. Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.

  • Immunoblotting: Block membranes with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein and a loading control (β-actin).

G cluster_workflow Experimental Workflow: Western Blot A 1. Cell Culture & Treatment (HaCaT cells + Compound + TNF-α) B 2. Protein Extraction (Lysis & Quantification) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Western Blotting (Transfer to Membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection (ECL Reagent & Imaging) E->F G 7. Data Analysis (Densitometry) F->G

Caption: Workflow for Western Blot analysis.

Protocol 2: NF-κB and AP-1 Luciferase Reporter Assay

Objective: To quantify the effect of the compound on the transcriptional activity of NF-κB and AP-1.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • NF-κB or AP-1 luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Recombinant human TNF-α

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells in 24-well plates with the NF-κB or AP-1 luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the compound for 2 hours. Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Cell Lysis: Wash cells with PBS and lyse using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition of transcriptional activity relative to the TNF-α-stimulated control.

Conclusion and Future Directions

The available evidence from a structurally related compound strongly suggests that this compound functions as an inhibitor of the MAPK/NF-κB/AP-1 signaling axis. This mechanism provides a solid foundation for its potential development as an anti-inflammatory or anti-cancer agent.

However, it is imperative that future research efforts be directed at validating this proposed mechanism of action directly for this compound. Key experiments should include:

  • Direct Target Identification: Employing techniques such as affinity chromatography or kinase profiling to identify the direct binding partners of the compound within the MAPK cascade.

  • In Vitro Kinase Assays: Quantifying the direct inhibitory effect of the compound on the enzymatic activity of purified MAPK family members.

  • Comprehensive Cellular Assays: Expanding the Western blot and reporter assay studies to a wider range of cell types and stimuli to confirm the robustness of the inhibitory effects.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of inflammatory diseases or cancer.

By undertaking these validation studies, the scientific community can build a comprehensive understanding of the therapeutic potential of this compound and pave the way for its potential clinical translation.

An In-depth Technical Guide to the Synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the chlorosulfonation of o-chloronitrobenzene to produce the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is then reacted with morpholine in a nucleophilic substitution reaction to yield the final product.

Synthesis_of_this compound A o-Chloronitrobenzene C 4-Chloro-3-nitrobenzenesulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid E This compound C->E Nucleophilic Substitution D Morpholine

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

This protocol is adapted from established literature procedures for the chlorosulfonation of aromatic compounds.[1][2]

Materials:

  • o-Chloronitrobenzene

  • Chlorosulfonic acid

  • Ice

  • Water

  • Petroleum ether (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, carefully add o-chloronitrobenzene.

  • Slowly add chlorosulfonic acid to the o-chloronitrobenzene with constant stirring. An optimal molar ratio of chlorosulfonic acid to o-chloro-nitrobenzene is 4:1.[2]

  • Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.[2]

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

  • The crude 4-chloro-3-nitrobenzenesulfonyl chloride will precipitate as a solid.

  • Filter the solid and wash it with cold water.

  • For purification, the crude product can be recrystallized from petroleum ether.

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This protocol is based on general methods for the synthesis of sulfonamides from sulfonyl chlorides and amines.

Materials:

  • 4-Chloro-3-nitrobenzenesulfonyl chloride

  • Morpholine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • A tertiary amine base (e.g., triethylamine or pyridine)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve morpholine (1.1 equivalents) and the tertiary amine base (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution of the sulfonyl chloride to 0°C using an ice bath.

  • Slowly add the morpholine solution to the stirred sulfonyl chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
o-ChloronitrobenzeneC₆H₄ClNO₂157.56Starting Material
Chlorosulfonic AcidHSO₃Cl116.52Reagent
4-Chloro-3-nitrobenzenesulfonyl chlorideC₆H₃Cl₂NO₄S256.06Intermediate
MorpholineC₄H₉NO87.12Reagent
This compound C₁₀H₁₁ClN₂O₅S 306.72 Final Product

Table 2: Quantitative Data for the Synthesis

StepProductYield (%)Purity (%)Melting Point (°C)
14-Chloro-3-nitrobenzenesulfonyl chloride81.5[2]99.96[2]59-61[1]
2This compound---

Note: The yield and melting point for the final product are not explicitly available in the searched literature and would need to be determined experimentally.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G Experimental Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Final Product A Mix o-Chloronitrobenzene and Chlorosulfonic Acid B Heat at 120°C for 4h A->B C Pour onto Ice B->C D Filter and Wash C->D E Recrystallize from Petroleum Ether D->E F Dry Intermediate E->F G Dissolve Intermediate in DCM F->G Use Intermediate H Add Morpholine and Base Solution at 0°C G->H I Stir at Room Temperature H->I J Workup (Wash and Extract) I->J K Purify (Recrystallization or Column Chromatography) J->K L Dry Final Product K->L

Caption: Workflow for the synthesis of this compound.

References

Stability of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability characteristics of 4-(4-chloro-3-nitro-benzenesulfonyl)-morpholine in solution. Due to the absence of specific stability studies on this compound in publicly available literature, this document outlines a systematic approach based on the known chemistry of its functional groups—a sulfonamide, a morpholine ring, and a chloro-nitro-aromatic moiety. It details predicted degradation pathways and provides robust, guideline-compliant experimental protocols for forced degradation studies, essential for the development of stability-indicating analytical methods.

Predicted Degradation Pathways

The intrinsic stability of this compound is dictated by its constituent functional groups. Degradation is anticipated under hydrolytic, oxidative, and photolytic stress conditions.

1.1 Hydrolytic Degradation: The sulfonamide linkage is the most probable site for hydrolysis. While many sulfonamides are relatively stable at neutral and alkaline pH, they can be susceptible to cleavage under strongly acidic conditions.[1] The primary degradation pathway is predicted to be the cleavage of the sulfur-nitrogen (S-N) bond.

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., pH ≤ 2), protonation of the sulfonamide nitrogen would facilitate nucleophilic attack by water, leading to the cleavage of the S-N bond to yield 4-chloro-3-nitrobenzenesulfonic acid and morpholine.

  • Base-Catalyzed Hydrolysis: While generally more stable to base, prolonged exposure to strong alkaline conditions and elevated temperatures could potentially lead to hydrolysis, although this is expected to be slower than acid-catalyzed degradation.

1.2 Oxidative Degradation: The morpholine ring and the electron-rich aromatic ring (despite the withdrawing groups) are potential sites of oxidation.

  • Oxidation of the Morpholine Ring: The nitrogen and the adjacent methylene carbons of the morpholine ring are susceptible to oxidation, potentially leading to N-oxidation or ring-opening products.[2][3]

  • Oxidation of the Aromatic Ring: While the nitro and sulfonyl groups are deactivating, strong oxidative conditions could potentially lead to hydroxylation of the benzene ring.

1.3 Photolytic Degradation: Nitroaromatic compounds are known to be photoreactive.[4][5] The primary photochemical processes could involve the nitro group.

  • Reduction of the Nitro Group: Upon exposure to UV light, the nitro group could be reduced to a nitroso or hydroxylamino group.

  • Ring Hydroxylation: Photochemically generated reactive oxygen species can lead to the hydroxylation of the aromatic ring.[4]

  • Cleavage of the Sulfonamide Bond: High-energy photons could also induce cleavage of the S-N bond.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][7] The following protocols are recommended, with the aim of achieving 5-20% degradation of the parent compound.[8]

2.1 General Solution Preparation

A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This stock solution will be used for all stress conditions.

2.2 Hydrolytic Conditions

ConditionReagentTemperatureDurationNeutralization
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours0.1 M NaOH
Base Hydrolysis 0.1 M NaOH60°C24, 48, 72 hours0.1 M HCl
Neutral Hydrolysis Purified Water60°C72 hoursN/A

Detailed Protocol:

  • Add 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 5 mL of the respective stress reagent (0.1 M HCl, 0.1 M NaOH, or water).

  • Store the flask at 60°C for the specified duration. A parallel control sample should be kept at room temperature.

  • At each time point, withdraw an aliquot, cool to room temperature, and neutralize as indicated in the table.

  • Dilute to the final volume with the mobile phase of the analytical method.

2.3 Oxidative Conditions

ConditionReagentTemperatureDuration
Oxidation 3% H₂O₂Room Temp.24 hours

Detailed Protocol:

  • Add 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 3% hydrogen peroxide.

  • Keep the flask at room temperature for 24 hours, protected from light.

  • Dilute to the final volume with the mobile phase.

2.4 Thermal Conditions

ConditionStateTemperatureDuration
Thermal Stress Solid & Solution80°C48 hours

Detailed Protocol:

  • For solid-state stress, place a few milligrams of the compound in a vial and keep it in an oven at 80°C.

  • For solution-state stress, prepare a solution in the chosen analytical solvent, and keep it at 80°C.

  • After 48 hours, cool the samples and dissolve/dilute them to the target concentration with the mobile phase.

2.5 Photolytic Conditions

ConditionExposureDurationSample State
Photostability UV & Visible LightPer ICH Q1BSolid & Solution

Detailed Protocol:

  • Expose solid powder and a solution (e.g., 100 µg/mL in a suitable solvent) to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • After exposure, dissolve/dilute the samples to the target concentration with the mobile phase.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.

3.1 High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of potential degradants with varying polarities.

  • Detection: A photodiode array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths and can perform peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity, which is demonstrated by the ability to separate the parent peak from all degradation products generated during the forced degradation studies.

3.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of the degradation products. The HPLC method can be transferred to an LC-MS system to obtain the mass-to-charge ratio (m/z) of the degradants, which, combined with fragmentation data (MS/MS), can help in proposing their structures.

Data Presentation

The results of the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of ParentNo. of DegradantsRRT of Major Degradant% Area of Major Degradant
0.1 M HCl, 60°C, 72h
0.1 M NaOH, 60°C, 72h
Water, 60°C, 72h
3% H₂O₂, RT, 24h
Thermal (Solid), 80°C, 48h
Thermal (Solution), 80°C, 48h
Photolytic (Solid)
Photolytic (Solution)

RRT = Relative Retention Time

Table 2: Mass Balance Analysis

Stress Condition% Assay of ParentTotal % Area of DegradantsMass Balance (%)
0.1 M HCl, 60°C, 72h
0.1 M NaOH, 60°C, 72h
3% H₂O₂, RT, 24h
Photolytic (Solution)

Mass Balance (%) = (% Assay of Parent + Total % Area of Degradants)

Visualizations

5.1 Experimental Workflow

G cluster_prep Preparation cluster_stress Forced Degradation Stressing cluster_analysis Analysis cluster_reporting Reporting stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxid Oxidation (3% H2O2, RT) stock->oxid Apply Stress photo Photolysis (ICH Q1B) stock->photo Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress hplc HPLC-PDA Analysis (Assay, Impurities) acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples lcms LC-MS Analysis (Identification) hplc->lcms Identify Degradants report Summarize Data (Tables, Pathways) lcms->report Elucidate Pathways

Caption: Workflow for Forced Degradation Studies.

5.2 Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis (Strong Acid) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound h1 4-Chloro-3-nitro- benzenesulfonic acid parent->h1 S-N Cleavage h2 Morpholine parent->h2 S-N Cleavage o1 N-Oxide Derivative parent->o1 N-Oxidation o2 Ring-Opened Products parent->o2 C-N/C-O Cleavage p1 Reduced Nitro Group (e.g., Nitroso) parent->p1 Reduction p2 Hydroxylated Aromatic Ring parent->p2 Hydroxylation

Caption: Predicted Degradation Pathways.

Conclusion

This guide outlines a foundational strategy for investigating the stability of this compound in solution. The proposed forced degradation studies, based on ICH guidelines and the chemical nature of the molecule, will provide critical information on its intrinsic stability and potential degradation products. This information is paramount for the development and validation of a stability-indicating analytical method, which is a regulatory necessity for any new chemical entity intended for pharmaceutical use. The successful execution of these studies will ensure the quality, safety, and efficacy of products containing this molecule by defining appropriate storage conditions, shelf-life, and packaging requirements.

References

An In-depth Technical Guide on 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22179-31-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine, a small molecule of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related molecules to provide insights into its synthesis, physicochemical properties, and potential biological activities.

Chemical and Physical Properties

This compound is a sulfonylated morpholine derivative. Its core structure consists of a morpholine ring attached to a 4-chloro-3-nitrobenzenesulfonyl group. The presence of the nitro group and the chlorine atom on the benzene ring, combined with the sulfonyl morpholine moiety, suggests specific chemical reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22179-31-3Chemical Abstracts Service
Molecular Formula C₁₀H₁₁ClN₂O₅SCalculated
Molecular Weight 306.72 g/mol Calculated
Appearance Expected to be a solidInferred from related compounds
Melting Point Not reported-
Boiling Point Not reported-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated.Inferred from related compounds

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

Reaction Scheme:

G reactant1 4-Chloro-3-nitrobenzenesulfonyl chloride reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reactant1->reagents reactant2 Morpholine reactant2->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Materials:

  • 4-Chloro-3-nitrobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Add the morpholine solution dropwise to the cooled solution of 4-chloro-3-nitrobenzenesulfonyl chloride with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Characterization

While specific spectroscopic data for the title compound is not published, the following table outlines the expected analytical characteristics based on its structure and data from analogous compounds.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the 4-chloro-3-nitrophenyl ring. Two distinct multiplets for the methylene protons of the morpholine ring.
¹³C NMR Resonances for the carbon atoms of the aromatic ring and the morpholine ring. The carbon attached to the sulfonyl group and the nitro group will be deshielded.
FT-IR (cm⁻¹) Characteristic peaks for SO₂ stretching (around 1350 and 1160 cm⁻¹), C-N stretching, C-O-C stretching of the morpholine ring, and aromatic C-H and C=C stretching. Asymmetric and symmetric stretching of the NO₂ group (around 1530 and 1350 cm⁻¹).
Mass Spec (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may show the loss of the morpholine ring or the sulfonyl group.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound have not been reported. However, the biological activities of structurally related compounds, particularly other 4-(phenylsulfonyl)morpholine derivatives, provide strong indications of its potential therapeutic applications and mechanisms of action.

Anticancer Potential

Research on other 4-(phenylsulfonyl)morpholine derivatives has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC). These studies suggest that this class of compounds may induce cell-cycle arrest and apoptosis through the activation of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.

Proposed Signaling Pathway:

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, leading to anticancer effects.

G cluster_cell Cancer Cell compound 4-(4-Chloro-3-nitro- benzenesulfonyl)-morpholine er_stress ER Stress compound->er_stress upr Unfolded Protein Response (UPR) er_stress->upr p53 p53 Pathway upr->p53 g2m G2/M Checkpoint upr->g2m e2f E2F Targets upr->e2f apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest g2m->cell_cycle_arrest e2f->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Potential anticancer signaling pathway involving ER stress.

This proposed mechanism suggests that the compound could induce an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR). The UPR, in turn, can activate downstream pathways such as the p53 pathway, leading to apoptosis, and modulate G2/M checkpoint proteins and E2F targets, resulting in cell cycle arrest.

Experimental Workflow for Biological Evaluation

To investigate the potential biological activities of this compound, a structured experimental workflow is recommended.

G cluster_workflow Biological Evaluation Workflow start Compound Synthesis & Purification in_vitro In Vitro Screening (e.g., Cancer Cell Lines) start->in_vitro dose_response Dose-Response & IC50 Determination in_vitro->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) dose_response->mechanism in_vivo In Vivo Studies (e.g., Animal Models) mechanism->in_vivo end Lead Compound Identification in_vivo->end

Caption: Workflow for assessing biological activity.

Key Experimental Protocols:

  • Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of the compound on various cancer cell lines.

  • Western Blot Analysis: To probe for the expression levels of key proteins involved in the proposed signaling pathways (e.g., p53, G2/M checkpoint proteins, markers of ER stress).

  • Quantitative PCR (qPCR): To measure the changes in gene expression for targets downstream of the UPR and p53 pathways.

  • Flow Cytometry: For cell cycle analysis and to quantify apoptosis.

Conclusion

While this compound is a compound with limited directly reported data, its structural features and the activities of related molecules suggest it holds potential as a research tool and a scaffold for drug discovery, particularly in the area of oncology. The synthetic route is straightforward, and its biological effects can be investigated through established experimental protocols. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

Topic: Potential Applications of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, a survey of scientific literature indicates that 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is not a well-documented chemical probe in the field of proteomics. This guide, therefore, presents a detailed analysis of its potential applications based on its chemical structure, drawing analogies to established methodologies in covalent chemoproteomics. The protocols and data herein are representative of the field and are intended to serve as a blueprint for investigating the utility of this and similar novel compounds.

Introduction to Covalent Chemoproteomics

Chemoproteomics utilizes small-molecule probes to interrogate protein function, interactions, and regulation directly in complex biological systems.[1] A powerful subset of this field is covalent chemoproteomics, which employs reactive electrophilic compounds that form stable, covalent bonds with nucleophilic amino acid residues on proteins.[2] Cysteine, with its highly nucleophilic thiol side chain, is a primary target for such probes.[2][3] By designing probes that target specific subsets of reactive cysteines, researchers can map the "ligandable cysteinome," identify novel drug targets, and profile the selectivity of covalent inhibitors.[4]

A cornerstone technique in this area is Activity-Based Protein Profiling (ABPP), particularly in its competitive format, which allows for the proteome-wide identification of targets for a given covalent ligand.[4][5]

Structural Analysis and Reactivity of this compound

The compound this compound possesses the key features of an electrophilic probe suitable for covalent proteomics.

  • Electrophilic "Warhead": The core of its reactivity lies in the sulfonyl chloride derivative group (-SO₂-). Arylsulfonyl halides are known to be reactive towards nucleophiles.

  • Activating Groups: The phenyl ring is substituted with two strong electron-withdrawing groups: a chloro group at position 4 and a nitro group at position 3. These groups significantly increase the electrophilicity of the sulfur atom in the sulfonyl group, making it more susceptible to nucleophilic attack by residues like cysteine.

  • Recognition Scaffold: The morpholine group provides a stable, non-reactive scaffold that can influence the compound's solubility, cell permeability, and potential binding interactions with target proteins.

Based on this analysis, it is hypothesized that this compound acts as a cysteine-reactive covalent probe . It would likely react with nucleophilic cysteine thiols via a nucleophilic substitution reaction, displacing the morpholine group and forming a stable sulfonyl-cysteine adduct on the target protein.

Proposed Application: Competitive Profiling of Protein Targets

The most direct application of a novel covalent probe like this compound is to identify its protein targets across the proteome. The competitive chemoproteomic workflow, specifically isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP), is the gold standard for this purpose.[6][7]

The principle is as follows: a proteome is first incubated with the test compound (the "inhibitor"). Subsequently, a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne, IA-alkyne) is added.[8] Cysteine residues that have already reacted with the test compound will be unavailable for labeling by the IA-alkyne probe.[5] By comparing the IA-alkyne labeling pattern between a vehicle-treated and a test-compound-treated sample, one can identify the specific proteins and cysteine sites that are targeted by the test compound, observed as a decrease in signal.[5][8]

General Experimental Workflow

The overall workflow for a competitive isoTOP-ABPP experiment is outlined below.

G cluster_0 Sample Preparation cluster_1 Probe Labeling & Ligation cluster_2 Enrichment & Digestion cluster_3 Analysis p1 Proteome 1 (e.g., Vehicle/DMSO) l1 Label with IA-Alkyne p1->l1 p2 Proteome 2 (e.g., Test Compound) l2 Label with IA-Alkyne p2->l2 c1 Click Chemistry: 'Light' Azide-Tag l1->c1 c2 Click Chemistry: 'Heavy' Azide-Tag l2->c2 mix Combine Proteomes (1:1 Ratio) c1->mix c2->mix enrich Streptavidin Enrichment mix->enrich trypsin On-Bead Trypsin Digestion enrich->trypsin tev TEV Protease Elution trypsin->tev lcms LC-MS/MS Analysis tev->lcms data Identify Peptides & Quantify Light/Heavy Ratios lcms->data

Caption: Competitive isoTOP-ABPP workflow for identifying covalent targets.

Representative Data Presentation

A competitive profiling experiment yields quantitative data on thousands of cysteine sites. The key metric is the ratio of the probe-labeled peptide signal in the control (light isotope tag) versus the inhibitor-treated sample (heavy isotope tag). A high light/heavy ratio indicates that the test compound has engaged that specific cysteine, preventing its labeling by the IA-alkyne probe.

The following table presents representative data adapted from the foundational study by Weerapana et al., which used isoTOP-ABPP to profile intrinsic cysteine reactivity—a concept analogous to competitive profiling.[6] A low reactivity ratio (R₁₀:₁) in that study is equivalent to a high competitive inhibition ratio, indicating a highly reactive cysteine.

ProteinUniProt IDCysteine SitePeptide SequenceRepresentative Ratio (Control/Inhibitor)Functional Annotation
Glutathione S-transferase omega-1P78417Cys32VCPFWKVFEK> 5.0Catalytic Nucleophile[6]
Glutathione S-transferase omega-1P78417Cys192ALNPGQLKPFETLLSQNQGGK~ 1.0Non-catalytic
Acetyl-CoA acetyltransferase, cytosolicP17540Cys126IIAFQAHDVAGDVEK> 4.0Catalytic Nucleophile[6]
Acetyl-CoA acetyltransferase, cytosolicP17540Cys424GLTVAIVKLVEK~ 1.0Non-catalytic
Peroxiredoxin-1Q06830Cys52VCPAGWKPGSDTIK> 8.0Redox-active Cysteine
14-3-3 protein zeta/deltaP63104Cys38DSTLIMQLLRDNLTK~ 1.0Non-catalytic

Note: Ratios are illustrative, based on principles from competitive ABPP experiments. A ratio > 4-5 is typically considered a significant "hit".

Detailed Experimental Protocols

This section provides a detailed, representative protocol for a competitive isoTOP-ABPP experiment.

Materials and Reagents
  • Cell Culture: Human cell line (e.g., HEK293T, Jurkat).

  • Lysis Buffer: PBS with 0.1% NP-40, protease inhibitor cocktail.

  • Test Compound: this compound, dissolved in DMSO.

  • Probe: Iodoacetamide-alkyne (IA-alkyne), 10 mM stock in DMSO.

  • Click Chemistry Reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄), Azide-TEV-Biotin tags (light and heavy isotopic versions).

  • Enrichment: High-capacity streptavidin agarose resin.

  • Digestion: Sequencing-grade trypsin, TEV protease.

  • Buffers: 8 M Urea, 100 mM Tris-HCl pH 8.0, Dithiothreitol (DTT), Iodoacetamide (for blocking).

Protocol Steps
  • Proteome Preparation:

    • Culture and harvest ~1x10⁸ cells.

    • Lyse cells in ice-cold lysis buffer via sonication.

    • Clarify lysate by centrifugation at 100,000 x g for 45 min at 4°C.

    • Determine protein concentration via Bradford or BCA assay. Normalize all samples to 2 mg/mL.

  • Competitive Inhibition:

    • Aliquot 1 mL of the normalized proteome for each condition (e.g., Vehicle and Test Compound).

    • To the "Test Compound" sample, add the compound (e.g., this compound) to a final concentration of 50 µM.

    • To the "Vehicle" sample, add an equivalent volume of DMSO.

    • Incubate both samples for 1 hour at room temperature with gentle rotation.

  • Broad-Spectrum Cysteine Labeling:

    • Add IA-alkyne probe to both samples to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry (CuAAC Reaction):

    • To the "Vehicle" sample, add TCEP (1 mM), TBTA (100 µM), light Azide-TEV-Biotin tag (100 µM), and CuSO₄ (1 mM).

    • To the "Test Compound" sample, add the same reagents but with the heavy Azide-TEV-Biotin tag.

    • Incubate both samples for 1.5 hours at room temperature.

  • Sample Combination and Protein Precipitation:

    • Combine the light- and heavy-labeled proteomes in a 1:1 ratio.

    • Precipitate the combined protein solution by adding methanol/chloroform/water (4:1:3 ratio).

  • Streptavidin Enrichment:

    • Resuspend the protein pellet in 8 M Urea.

    • Dilute to 2 M Urea with PBS and add streptavidin agarose resin.

    • Incubate for 2 hours at room temperature to enrich probe-labeled proteins.

    • Wash the resin sequentially with 8 M Urea, PBS, and 100 mM ammonium bicarbonate.

  • On-Bead Digestion and Elution:

    • Resuspend the beads in 2 M Urea. Reduce with DTT (10 mM) and alkylate with iodoacetamide (20 mM).

    • Perform an overnight on-bead digestion with trypsin (2 µg) at 37°C.

    • Wash the beads to remove non-biotinylated peptides.

    • Elute the probe-labeled (and now isotopically tagged) peptides by incubating the beads with TEV protease (2 µg) for 4 hours at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the eluted peptides.

    • Analyze the peptides by high-resolution LC-MS/MS.

    • Identify peptide sequences and quantify the light/heavy isotopic peak ratios using appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer).

Case Study: Probing the KEAP1-NRF2 Signaling Pathway

A key biological pathway regulated by reactive cysteines is the KEAP1-NRF2 antioxidant response pathway.[9] KEAP1 is a cysteine-rich sensor protein that, under basal conditions, targets the transcription factor NRF2 for ubiquitination and degradation.[10][11] Electrophilic compounds, including many natural products and drugs, can covalently modify specific sensor cysteines on KEAP1 (e.g., Cys151).[10][11] This modification induces a conformational change in KEAP1, inhibiting its E3 ligase activity and allowing NRF2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE) genes.[9][12]

A compound like this compound could be investigated for its ability to modulate this pathway. A competitive proteomics experiment would directly show if the compound targets KEAP1 cysteines. A positive result would provide a strong rationale for follow-up cellular assays to measure NRF2 stabilization and target gene upregulation.

G cluster_0 Cytoplasm cluster_1 Nucleus NRF2 NRF2 CUL3 CUL3 E3 Ligase NRF2->CUL3 Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Accumulation & Translocation KEAP1 KEAP1 (Cysteine-Rich Sensor) KEAP1->NRF2 Binds KEAP1->CUL3 Complex Formation KEAP1->CUL3 Inhibition of Ubiquitination CUL3->NRF2 Ubiquitination Probe Electrophilic Probe (e.g., Covalent Compound) Probe->KEAP1 Covalent Modification MAF MAF NRF2_n->MAF Heterodimerization ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds MAF->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, GCLC) ARE->Genes Upregulation

Caption: KEAP1-NRF2 pathway modulation by a covalent electrophilic probe.

Conclusion

While this compound itself is not an established proteomics reagent, its structure strongly suggests potential as a cysteine-reactive covalent probe. This technical guide outlines a clear, state-of-the-art experimental strategy—competitive isoTOP-ABPP—that researchers and drug developers can employ to elucidate its protein targets, understand its selectivity, and explore its potential to modulate key biological pathways like the antioxidant response system. The described workflows, data interpretation principles, and detailed protocols provide a comprehensive framework for the characterization of this and other novel covalent compounds in the context of modern proteomics and drug discovery.

References

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine: A Review of a Scantily Explored Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – Despite the prevalence of the morpholine motif in medicinal chemistry, a comprehensive literature review reveals a significant gap in the scientific understanding of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine. While its chemical synthesis is plausible and its precursors are well-documented, dedicated research into its biological activity, mechanism of action, and potential therapeutic applications is conspicuously absent from publicly available scientific literature. This technical guide serves to consolidate the existing information, primarily focusing on its chemical properties and the synthesis of its core components, while highlighting the dearth of biological data.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₁₀H₁₁ClN₂O₅S and a molecular weight of 306.72 g/mol .[1] Its structure features a morpholine ring attached to a benzenesulfonyl group, which is further substituted with a chloro and a nitro group at the 4- and 3-positions, respectively. The compound is listed by several chemical suppliers, indicating its availability for research purposes.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₁ClN₂O₅S[1]
Molecular Weight306.72 g/mol [1]
CAS Number22179-31-3[2]

Synthesis and Precursors

The synthesis of this compound would logically proceed via the reaction of 4-chloro-3-nitro-benzenesulfonyl chloride with morpholine. The precursor, 4-chloro-3-nitro-benzenesulfonyl chloride, is a known intermediate in the preparation of dyestuffs.

Experimental Protocol: Synthesis of 4-chloro-3-nitro-benzenesulfonyl chloride

A documented method for the synthesis of 4-chloro-3-nitro-benzenesulfonyl chloride involves the direct chlorsulfonation of ortho-chloro-nitrobenzene. The process comprises reacting approximately one mole of ortho-chloro-nitrobenzene with two to six moles of chlorsulfonic acid. The reaction is initiated at around 100°C and the temperature is gradually increased to 130°C over several hours until the evolution of hydrogen chloride gas ceases. The reaction product is then recovered by pouring the mixture into a slurry of crushed ice and water, causing the 4-chloro-3-nitro-benzenesulfonyl chloride to precipitate as fine, waxy granules. The product is then filtered, washed with ice-water, and neutralized with sodium bicarbonate.

The logical subsequent step to obtain the title compound is the sulfonylation of morpholine, a common reaction in organic synthesis. This would involve the reaction of 4-chloro-3-nitro-benzenesulfonyl chloride with morpholine in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

G cluster_synthesis Synthesis Pathway Ortho-chloro-nitrobenzene Ortho-chloro-nitrobenzene 4-chloro-3-nitro-benzenesulfonyl chloride 4-chloro-3-nitro-benzenesulfonyl chloride Ortho-chloro-nitrobenzene->4-chloro-3-nitro-benzenesulfonyl chloride Chlorsulfonation Chlorsulfonic Acid Chlorsulfonic Acid Chlorsulfonic Acid->4-chloro-3-nitro-benzenesulfonyl chloride This compound This compound 4-chloro-3-nitro-benzenesulfonyl chloride->this compound Sulfonylation Morpholine Morpholine Morpholine->this compound

Caption: Proposed synthesis of the target compound.

Biological Activity: An Unexplored Frontier

Despite the well-established importance of the morpholine scaffold in drug discovery, no specific biological data for this compound has been reported in the scientific literature.[3][4][5][6] The morpholine ring is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[7] Its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.

Research on structurally related compounds offers some speculative insights. For instance, derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have been synthesized and evaluated for their antimicrobial activity.[8][9] One of the most active compounds from this series, a semicarbazide containing a 4-bromophenyl moiety, showed significant antibacterial potential against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL.[8] This suggests that the 4-morpholino-3-nitro-phenyl core may contribute to antibacterial activity.

G Scaffold 4-Morpholino-3-nitro-phenyl Core Derivative 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Derivatives Scaffold->Derivative Incorporated in Hypothesis {Potential Contribution to Bioactivity} Scaffold->Hypothesis May have Activity Antibacterial Activity (e.g., vs. E. faecalis) Derivative->Activity Exhibits

Caption: Inferred potential of the core structure.

Future Directions

The absence of research on this compound presents a clear opportunity for investigation. Given the diverse biological roles of morpholine-containing molecules, this compound warrants screening in a variety of biological assays. Initial studies could focus on its potential antimicrobial, anticancer, and anti-inflammatory properties, drawing parallels from related structures. Detailed experimental protocols for such assays are standard in the field and would need to be applied to this specific molecule.

References

An In-Depth Technical Guide to 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine: Safety, Handling, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine, a key intermediate in the synthesis of targeted therapeutics. This document outlines its chemical and physical properties, detailed safety and handling protocols, and its primary application as a precursor in the development of phosphoinositide 3-kinase (PI3K) inhibitors. The information is intended to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

While a comprehensive, experimentally determined dataset for this compound is not publicly available, the following table summarizes known information and estimates based on structurally related compounds.

PropertyValueSource/Notes
Chemical Name This compoundChemicalBook [1]
CAS Number 22179-31-3ChemicalBook [1]
Molecular Formula C₁₀H₁₁ClN₂O₅SChemicalBook [1]
Molecular Weight 306.72 g/mol ChemicalBook [1]
Appearance Likely a solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Not availableLikely soluble in common organic solvents
Density Not available

Safety and Handling

Hazard Identification

Based on analogous compounds, this compound should be treated as a hazardous substance with the potential for the following:

  • Skin Irritation/Corrosion: May cause skin irritation or burns upon contact.

  • Eye Damage/Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

The following table summarizes the likely GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralLikely Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationLikely Category 1B or 2H314: Causes severe skin burns and eye damage or H315: Causes skin irritation
Serious Eye Damage/Eye IrritationLikely Category 1 or 2H318: Causes serious eye damage or H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)Likely Category 3H335: May cause respiratory irritation
Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following diagram outlines the general workflow for safe handling.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_sds Review SDS of Analogs prep_risk->prep_sds prep_ppe Select Appropriate PPE prep_sds->prep_ppe prep_env Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_env handle_weigh Weigh in Ventilated Area prep_env->handle_weigh handle_transfer Careful Transfer of Material handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware & Surfaces handle_reaction->clean_decontaminate clean_waste Dispose of Waste Properly clean_decontaminate->clean_waste clean_ppe Remove and Dispose of PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

o-chloro-nitrobenzene + Chlorosulfonic Acid → 4-chloro-3-nitro-benzene sulfonyl chloride 4-chloro-3-nitro-benzene sulfonyl chloride + Morpholine → this compound

Caption: Two-step synthesis of this compound.

Use in the Synthesis of PI3K Inhibitors

This compound serves as a versatile intermediate. The nitro group can be reduced to an amine, which can then be further functionalized. The chloro group can be displaced via nucleophilic aromatic substitution.

Example: General Nucleophilic Aromatic Substitution

  • Dissolve this compound and a suitable nucleophile (e.g., an amine or thiol) in a polar aprotic solvent such as DMF or DMSO.

  • Add a base, such as potassium carbonate or diisopropylethylamine (DIPEA), to facilitate the reaction.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product using standard techniques.

Role in Drug Discovery: PI3K Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Many PI3K inhibitors incorporate a morpholine moiety, which is crucial for binding to the ATP-binding pocket of the enzyme. The oxygen atom of the morpholine ring often acts as a key hydrogen bond acceptor.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by morpholine-containing compounds.

G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K signaling pathway by morpholine-containing compounds.

This guide is intended to provide essential information for the safe handling and effective use of this compound in a research and development setting. Always consult with your institution's safety office and perform a thorough risk assessment before beginning any new experimental work.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a reactive compound designed for the covalent labeling of proteins. This reagent is particularly useful for introducing a stable sulfonamide linkage to proteins, which can be utilized for various applications in proteomics, drug discovery, and diagnostics. The core of this reagent is a benzenesulfonyl chloride moiety, a well-established functional group for targeting primary and secondary amines on proteins. The presence of a strong electron-withdrawing nitro group on the benzene ring enhances the reactivity of the sulfonyl chloride, facilitating efficient labeling under mild conditions.

The primary targets for this labeling reagent are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein. The reaction proceeds via a nucleophilic attack of the deprotonated amine on the sulfur atom of the sulfonyl chloride, leading to the formation of a highly stable sulfonamide bond and the release of hydrochloric acid. This robust linkage makes the labeled protein suitable for a wide range of downstream applications where stability is paramount.

Principle of the Method

The labeling of proteins with this compound is a one-step process involving the formation of a covalent sulfonamide bond. The reaction is dependent on the nucleophilicity of the amine groups on the protein, which is favored under alkaline pH conditions.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the protein (e.g., the ε-amino group of a lysine residue) on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide linkage.

ReactionMechanism Protein_NH2 Protein-NH₂ Plus1 + LabelingReagent This compound Arrow Alkaline pH (e.g., pH 8.3-9.0) LabeledProtein Labeled Protein (Sulfonamide bond) HCl + HCl

Caption: Reaction of this compound with a protein amine.

Data Presentation

The efficiency of the labeling reaction should be determined empirically for each specific protein. The following table provides a template for summarizing the quantitative data from labeling experiments.

ParameterCondition 1Condition 2Condition 3
Protein Concentration (mg/mL)
Molar Excess of Reagent
Reaction pH
Reaction Temperature (°C)
Reaction Time (hours)
Degree of Labeling (DOL)
Labeling Efficiency (%)

Note: The Degree of Labeling (DOL) can be determined using various methods, including mass spectrometry or by spectrophotometric methods if the label possesses a distinct chromophore.

Experimental Protocols

Materials

  • Protein of interest

  • This compound

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0. Ensure the buffer is free of primary and secondary amines (e.g., Tris or glycine).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Storage Buffer (e.g., PBS, pH 7.4)

Protocol 1: Labeling of a Purified Protein

This protocol provides a general guideline for labeling a purified protein. Optimization of the molar excess of the labeling reagent and reaction time may be necessary for your specific protein.

  • Protein Preparation:

    • Dissolve the purified protein in the Labeling Buffer to a final concentration of 2-10 mg/mL.

  • Labeling Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the desired volume of the labeling reagent stock solution. A starting point is a 10- to 20-fold molar excess of the reagent over the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if the labeled protein is light-sensitive.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with the desired Storage Buffer.

    • Collect the protein-containing fractions.

  • Analysis of Labeling:

    • Determine the protein concentration and the degree of labeling (DOL) of the purified conjugate. Mass spectrometry is a highly effective method for confirming covalent modification and determining the extent of labeling.

ProtocolWorkflow A Prepare Protein in Labeling Buffer C Add Labeling Reagent to Protein Solution A->C B Prepare Labeling Reagent Stock Solution B->C D Incubate (1-2h at RT or overnight at 4°C) C->D E Quench Reaction with Tris Buffer D->E F Purify Labeled Protein (Size-Exclusion Chromatography) E->F G Analyze Degree of Labeling (e.g., Mass Spectrometry) F->G

Caption: Experimental workflow for labeling a purified protein.

Protocol 2: Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the covalent modification and to determine the number of labels attached to the protein.

  • Sample Preparation:

    • Take an aliquot of the purified labeled protein.

    • For intact mass analysis, dilute the sample in a suitable buffer for direct infusion or LC-MS.

    • For peptide mapping, denature, reduce, alkylate, and digest the protein with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Intact Mass Analysis: Acquire the mass spectrum of the intact labeled protein. The mass increase will correspond to the number of attached labels (mass of this compound minus HCl).

    • Peptide Mapping (LC-MS/MS): Analyze the peptide digest by LC-MS/MS. Search the data for peptides with a mass modification corresponding to the labeling reagent on lysine residues. MS/MS fragmentation will confirm the site of modification.

MS_Workflow cluster_intact Intact Mass Analysis cluster_peptide Peptide Mapping A Dilute Labeled Protein B Direct Infusion or LC-MS A->B C Determine Mass Shift and DOL B->C D Denature, Reduce, Alkylate, Digest E LC-MS/MS Analysis D->E F Identify Labeled Peptides and Sites E->F

Caption: Mass spectrometry workflows for characterization of labeled proteins.

Signaling Pathways and Applications

Proteins labeled with this compound can be used in various applications depending on the nature of the protein and the experimental goals. For instance, if the labeled protein is an antibody, it could be used as a primary antibody in immunoassays, where the nitro group could potentially be used for further chemical modifications or detection.

The logical relationship for the application of a labeled protein in a hypothetical signaling study is outlined below.

SignalingApplication A Protein of Interest (e.g., Kinase) B Label with 4-(4-Chloro-3-nitro- benzenesulfonyl)-morpholine A->B C Labeled Kinase B->C D Introduce to Cell Lysate or In Vitro System C->D E Identify Interaction Partners (Pull-down/MS) D->E F Elucidate Signaling Pathway E->F

Application Notes and Protocols for Cysteine Modification Using 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cysteine is a unique amino acid due to the nucleophilic nature of its thiol group, making it a prime target for selective modification in proteins. This selective labeling is a cornerstone of chemical biology and drug development, enabling the study of protein function, structure, and the development of targeted therapies. 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a compound with potential for covalent modification of cysteine residues. The presence of an electron-withdrawing nitro group and a chloro leaving group on the benzene ring suggests a susceptibility to nucleophilic aromatic substitution by the thiolate anion of cysteine. This document provides a detailed, albeit theoretical, framework for the application of this compound as a cysteine-modifying agent. The protocols and data presented are based on the general principles of cysteine modification and the inferred reactivity of this compound, as direct literature on this specific application is not currently available.

Principle of Cysteine Modification

The proposed mechanism for cysteine modification by this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the aromatic ring. The strong electron-withdrawing effect of the adjacent nitro group stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride ion. This results in the formation of a stable thioether bond between the protein's cysteine residue and the 4-(3-nitro-benzenesulfonyl)-morpholine moiety.

Data Presentation

Table 1: Hypothetical Reactivity and Specificity Data

ParameterValueConditions
Second-order rate constant (k) 10 - 100 M⁻¹s⁻¹ (estimated)pH 7.4, 25°C
Specificity for Cysteine High (inferred)Competition experiments with other nucleophilic amino acids (e.g., Lys, His, Ser) would be required for confirmation.
Optimal pH range 7.0 - 8.5Higher pH favors the formation of the more nucleophilic thiolate anion.
Solubility Soluble in DMSO, DMFLimited solubility in aqueous buffers.

Table 2: Recommended Starting Concentrations for Labeling

ComponentConcentration RangeNotes
Protein 10 - 100 µMThe optimal concentration depends on the protein and the number of accessible cysteines.
This compound 1 - 10 molar excess over cysteineA higher excess may be needed for less reactive cysteines or to drive the reaction to completion.
Reducing Agent (e.g., TCEP) 100 - 500 µMTo be used for pre-reduction of disulfide bonds and must be removed before adding the modifying agent.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Purified Protein

This protocol outlines the fundamental steps for modifying cysteine residues in a purified protein with this compound.

Materials:

  • Purified protein containing at least one cysteine residue

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column or dialysis cassette

  • Bradford assay reagent or other protein quantification method

  • SDS-PAGE materials

  • Mass spectrometer (optional, for confirmation of modification)

Procedure:

  • Protein Preparation: a. Dissolve the purified protein in PBS to a final concentration of 1 mg/mL. b. To reduce any existing disulfide bonds, add TCEP to a final concentration of 500 µM. c. Incubate at room temperature for 1 hour. d. Remove the TCEP using a desalting column or by dialysis against PBS.

  • Labeling Reaction: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Immediately after TCEP removal, add the desired molar excess of the modifying agent to the protein solution. For example, for a 5-fold molar excess over a 50 µM protein solution with a single cysteine, add 2.5 µL of the 10 mM stock solution to 1 mL of the protein solution. c. Incubate the reaction at room temperature for 2 hours with gentle agitation.

  • Quenching and Removal of Excess Reagent: a. To quench the reaction, add a small molecule thiol such as β-mercaptoethanol or L-cysteine to a final concentration of 10 mM. b. Incubate for 15 minutes at room temperature. c. Remove the excess modifying agent and quenching reagent using a desalting column or dialysis.

  • Verification of Modification: a. Determine the protein concentration using a Bradford assay. b. Analyze the labeled protein by SDS-PAGE to check for any gross changes in protein mobility or integrity. c. Confirm the modification and determine the labeling efficiency using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the protein should increase by the mass of the 4-(3-nitro-benzenesulfonyl)-morpholine moiety minus the mass of HCl.

Protocol 2: In-gel Fluorescence Detection of Labeled Proteins

This protocol can be adapted if a fluorescent derivative of this compound is used.

Materials:

  • Labeled protein from Protocol 1

  • SDS-PAGE system

  • Fluorescence gel imager

Procedure:

  • Run the labeled and unlabeled (control) protein samples on an SDS-PAGE gel.

  • After electrophoresis, place the gel in a fluorescence imager.

  • Excite the gel at the appropriate wavelength for the fluorophore and capture the emission.

  • The labeled protein should show a fluorescent band at the expected molecular weight, which is absent in the unlabeled control.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Cysteine Modification P1 Protein Preparation (Reduction of Disulfides with TCEP) P2 Removal of Reducing Agent (Desalting Column/Dialysis) P1->P2 P3 Labeling Reaction (Incubation with Modifying Agent) P2->P3 P4 Quenching Reaction (Addition of excess thiol) P3->P4 P5 Purification of Labeled Protein (Removal of excess reagent) P4->P5 P6 Analysis of Modification (SDS-PAGE, Mass Spectrometry) P5->P6

Caption: A generalized workflow for the modification of protein cysteine residues.

G cluster_pathway Proposed Signaling Pathway Application Protein Target Protein with accessible Cys Downstream_Signal Downstream Signaling Pathway Protein->Downstream_Signal Activates/Inhibits Reagent 4-(4-Chloro-3-nitro- benzenesulfonyl)-morpholine Reagent->Protein Covalent Modification Modified_Protein Covalently Modified Protein (Inactivated/Altered Function) Modified_Protein->Downstream_Signal Blocks Signal Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Signal->Cellular_Response

Caption: A conceptual diagram illustrating the use of the modifying agent to study a signaling pathway.

G cluster_relationship Logical Relationship of Reagent Components Reagent This compound Aryl_Sulfonyl Aryl Sulfonyl Core Reagent->Aryl_Sulfonyl Morpholine Morpholine Group Reagent->Morpholine Nitro Nitro Group (Electron-withdrawing) Aryl_Sulfonyl->Nitro Chloro Chloro Group (Leaving Group) Aryl_Sulfonyl->Chloro

Caption: The key functional components of the cysteine-modifying reagent.

Application Notes and Protocols for the Modification of Peptides with 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a valuable reagent for the selective modification of peptides. Its utility is centered on the reactivity of the 4-chloro-3-nitro-benzenesulfonyl moiety, which acts as an electrophilic aromatic system. The presence of the strongly electron-withdrawing nitro and sulfonyl groups activates the aryl chloride for nucleophilic aromatic substitution (SNAr). This allows for the covalent labeling of peptides at specific nucleophilic amino acid residues.

This reagent can be employed in various applications within peptide chemistry and drug development, including:

  • Peptide Labeling: Introduction of a unique tag for detection and quantification.

  • Structure-Activity Relationship (SAR) Studies: Modification of specific residues to probe their importance for biological activity.

  • Development of Peptide Conjugates: Linking peptides to other molecules such as reporter groups, imaging agents, or cytotoxic drugs.

The primary targets for modification by this compound within a peptide are the nucleophilic side chains of amino acids, as well as the N-terminal α-amino group. The reactivity of these sites is pH-dependent, with mildly alkaline conditions favoring the deprotonated, more nucleophilic forms of the amino and thiol groups.

Principle of Reaction

The core reaction involves the nucleophilic attack of an amino acid residue on the electron-deficient aromatic ring of this compound, leading to the displacement of the chloride leaving group. The most probable sites of reaction on a peptide are the ε-amino group of lysine, the sulfhydryl group of cysteine, and the α-amino group of the N-terminal amino acid.

The general reaction mechanism is depicted below:

G cluster_reagents Reactants cluster_products Products Peptide Peptide-NuH Intermediate Meisenheimer Complex (Resonance Stabilized) Peptide->Intermediate + Reagent 4-(4-Chloro-3-nitro- benzenesulfonyl)-morpholine Reagent->Intermediate Product Modified Peptide Intermediate->Product - Cl- HCl HCl Product->HCl + H+ G start Start prep_peptide Prepare Peptide Stock Solution start->prep_peptide prep_reagent Prepare Labeling Reagent Stock Solution start->prep_reagent react Combine and React (Control pH and Temperature) prep_peptide->react prep_reagent->react monitor Monitor Reaction by RP-HPLC react->monitor monitor->react Incomplete quench Quench Reaction (Optional) monitor->quench Complete purify Purify by RP-HPLC quench->purify characterize Characterize by Mass Spectrometry purify->characterize end End characterize->end

Application Notes and Protocols for 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and potential applications of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine. This compound belongs to the sulfonamide class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. The morpholine moiety is a common scaffold in drug discovery, known to improve the pharmacokinetic properties of compounds. The 4-chloro-3-nitrobenzenesulfonyl group, on the other hand, has been implicated in the modulation of key cellular signaling pathways.

Introduction

Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial and anticancer agents. The conjugation of a sulfonamide with a morpholine ring can lead to novel molecules with enhanced biological activity and improved drug-like properties. This compound is a synthetic compound that holds potential for investigation in various therapeutic areas, particularly those involving inflammatory and proliferative disorders. Evidence from related compounds suggests that the 4-chloro-3-nitrobenzenesulfonyl moiety may play a role in the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are critical regulators of cellular processes such as inflammation, cell growth, and survival, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 4-chloro-3-nitrobenzene sulfonyl chloride, from o-chloronitrobenzene. The second step is the conjugation of this sulfonyl chloride with morpholine.

Part 1: Synthesis of 4-Chloro-3-nitrobenzene Sulfonyl Chloride

This protocol is based on the direct chlorosulfonation of o-chloronitrobenzene.[1]

Materials:

  • o-Chloronitrobenzene

  • Chlorosulfonic acid

  • Crushed ice

  • Water

  • Sodium bicarbonate

Equipment:

  • Reaction flask with a stirrer and heating mantle

  • Dropping funnel

  • Condenser

  • Ice bath

  • Buchner funnel and flask

  • Filtration apparatus

Procedure:

  • In a reaction flask, carefully add 4 to 5 molar equivalents of chlorosulfonic acid for each molar equivalent of o-chloronitrobenzene.

  • With agitation, gradually heat the reaction mixture to approximately 100°C. The evolution of hydrogen chloride gas indicates the start of the reaction.

  • Maintain the temperature at 100°C for one hour.

  • Increase the temperature to 110°C and hold for one hour.

  • Further, increase the temperature to 120°C and maintain for another hour.

  • For the completion of the reaction, raise the temperature to 130°C and continue heating for an additional three hours.

  • After cooling the reaction mixture, slowly and carefully pour it into a slurry of crushed ice and water to precipitate the product.

  • Filter the resulting solid using a Buchner funnel.

  • Wash the filtered product with ice-water, followed by a wash with a sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with ice-water.

  • Dry the purified 4-chloro-3-nitrobenzene sulfonyl chloride.

Quantitative Data:

ParameterValueReference
Molar Ratio (Chlorosulfonic acid : o-chloronitrobenzene)4-5 : 1[1]
Reaction Temperature100°C to 130°C[1]
Reaction TimeApproximately 6 hours[1]
Yield> 90%[1]
Part 2: Conjugation of 4-Chloro-3-nitrobenzene Sulfonyl Chloride with Morpholine

This is a standard sulfonylation reaction where the sulfonyl chloride reacts with a secondary amine (morpholine) in the presence of a base.

Materials:

  • 4-Chloro-3-nitrobenzene sulfonyl chloride

  • Morpholine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Water

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 equivalent of 4-chloro-3-nitrobenzene sulfonyl chloride in an anhydrous aprotic solvent in a round-bottom flask.

  • In a separate flask, dissolve 1.1 to 1.2 equivalents of morpholine and 1.2 to 1.5 equivalents of a suitable base (e.g., triethylamine) in the same anhydrous solvent.

  • Cool the morpholine solution to 0°C in an ice bath.

  • Slowly add the solution of 4-chloro-3-nitrobenzene sulfonyl chloride dropwise to the cooled morpholine solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.

  • Remove the ice bath and let the reaction mixture warm to room temperature, continuing to stir for an additional 2-16 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Expected Product Characteristics:

PropertyValue
Molecular FormulaC10H11ClN2O5S
Molecular Weight306.72 g/mol

Potential Biological Activity and Signaling Pathway

The 4-chloro-3-nitrobenzenesulfonyl moiety present in the conjugated molecule is structurally similar to compounds known to inhibit the MAPK and NF-κB signaling pathways. These pathways are crucial in mediating inflammatory responses and promoting cell survival and proliferation. Their aberrant activation is a hallmark of many cancers and inflammatory diseases. Therefore, this compound is a promising candidate for investigation as an inhibitor of these pathways.

MAPK/NF-κB Signaling Pathway

The diagram below illustrates the potential mechanism of action of this compound in inhibiting the MAPK/NF-κB signaling cascade.

MAPK_NFkB_Pathway cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK IKK IKK Complex MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPKKK->IKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus Translocation IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Inhibitor 4-(4-Chloro-3-nitro- benzenesulfonyl)-morpholine Inhibitor->MAPKKK Inhibitor->IKK NFkB_n NF-κB NFkB_n->Gene_Expression AP1_n AP-1 AP1_n->Gene_Expression

Caption: Potential inhibition of the MAPK and NF-κB signaling pathways.

Experimental Workflow for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro experiments can be performed. The following workflow outlines a general approach.

Experimental_Workflow start Synthesized This compound cell_culture Cell Culture (e.g., Macrophages, Cancer Cell Lines) start->cell_culture stimulation Stimulation with Pro-inflammatory Agent (e.g., LPS, TNF-α) cell_culture->stimulation treatment Treatment with This compound (Dose-Response) stimulation->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) treatment->cytotoxicity elisa Quantification of Inflammatory Cytokines (e.g., IL-6, TNF-α) by ELISA treatment->elisa western_blot Western Blot Analysis for Phosphorylated Proteins (e.g., p-p65, p-p38) treatment->western_blot data_analysis Data Analysis and IC50 Determination cytotoxicity->data_analysis elisa->data_analysis western_blot->data_analysis conclusion Conclusion on Inhibitory Activity data_analysis->conclusion

Caption: Workflow for evaluating the in vitro anti-inflammatory activity.

Summary

This document provides a detailed protocol for the synthesis of this compound and outlines a potential avenue for its biological evaluation. The structural features of this compound suggest that it may be a valuable tool for researchers investigating inflammatory and proliferative diseases. The provided experimental workflow and signaling pathway diagram offer a conceptual framework for further studies to elucidate its precise mechanism of action and therapeutic potential. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available resources.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Proteins Modified by 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical labeling of proteins followed by mass spectrometry analysis is a powerful strategy for elucidating protein structure, function, and interactions. 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a sulfonyl chloride-containing reagent that can be utilized for the covalent modification of specific amino acid residues within a protein. This modification introduces a stable tag that can be readily detected by mass spectrometry, enabling the identification of modified proteins and the precise localization of the modification sites.

This document provides detailed application notes and experimental protocols for the use of this compound in protein modification and subsequent mass spectrometry-based analysis. The protocols cover protein labeling, sample preparation for mass spectrometry, and data analysis considerations.

Principle of Modification:

This compound reacts with nucleophilic functional groups on amino acid side chains. The primary targets for this modification are the primary and secondary amines, specifically the ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein. The reaction proceeds via a nucleophilic substitution, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride as a leaving group and the formation of a stable sulfonamide bond.

Data Presentation

Table 1: Properties of this compound and its Protein Modification

PropertyValueSource
Chemical Name This compound[1]
CAS Number 22179-31-3[1]
Molecular Formula C₁₀H₁₁ClN₂O₅S
Molecular Weight 306.72 g/mol [1]
Reactive Group Sulfonyl chloride (-SO₂Cl)Inferred from chemical structure
Target Amino Acid Residues Lysine (ε-amino group), N-terminus (α-amino group)Inferred from general reactivity of sulfonyl chlorides
Mass of Modifying Group 271.02 Da (C₁₀H₁₀N₂O₅S)Calculated
Monoisotopic Mass Shift +271.0159 DaCalculated

Note: The mass of the modifying group is calculated by subtracting the mass of the leaving group (HCl) from the molecular weight of the reagent (306.72 g/mol - 35.45 g/mol - 1.01 g/mol ≈ 270.26 g/mol , with the precise monoisotopic mass being 271.0159 Da). This mass shift should be used in the mass spectrometry data analysis to identify modified peptides.

Mandatory Visualization

experimental_workflow cluster_labeling Protein Labeling cluster_cleanup Sample Cleanup cluster_ms_prep Mass Spectrometry Preparation cluster_ms_analysis Mass Spectrometry Analysis protein Protein Sample reaction Labeling Reaction (Alkaline pH) protein->reaction reagent 4-(4-Chloro-3-nitro- benzenesulfonyl)-morpholine reagent->reaction quench Quench Excess Reagent reaction->quench cleanup Removal of Excess Reagent (e.g., Dialysis, SEC) quench->cleanup denature Denaturation cleanup->denature reduce Reduction denature->reduce alkylate Alkylation reduce->alkylate digest Proteolytic Digestion (e.g., Trypsin) alkylate->digest desalt Peptide Desalting (e.g., C18 StageTip) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data_analysis Data Analysis (Database Search with Variable Modification) lcms->data_analysis

Caption: Experimental workflow for protein modification and mass spectrometry analysis.

signaling_pathway cluster_reaction Chemical Modification Reaction cluster_analysis Mass Spectrometry Detection reagent 4-(4-Chloro-3-nitro- benzenesulfonyl)-morpholine modified_protein Modified Protein (Sulfonamide Bond) reagent->modified_protein Reacts with lysine Protein (Lysine ε-NH₂ or N-terminus α-NH₂) lysine->modified_protein peptide Tryptic Peptide modified_protein->peptide Digestion modified_peptide Modified Peptide (+271.0159 Da) modified_protein->modified_peptide Digestion ms Mass Spectrometer peptide->ms modified_peptide->ms

Caption: Logical relationship of the protein modification and its detection by mass spectrometry.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the covalent labeling of a purified protein sample.

Materials:

  • Purified protein of interest

  • This compound

  • Labeling Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or size-exclusion chromatography (SEC) column

  • Reaction tubes

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the purified protein into the Labeling Buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the protein for labeling.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. For sensitive proteins, the incubation can be performed at 4°C overnight.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted labeling reagent.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted labeling reagent and byproducts by either dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.

Protocol 2: Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)

This protocol describes the preparation of the labeled protein for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Labeled protein sample from Protocol 1

  • Denaturation Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 100 mM dithiothreitol (DTT)

  • Alkylation Agent: 200 mM iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer: 50 mM ammonium bicarbonate, pH 8.0

  • Formic acid (FA)

  • C18 StageTips or equivalent for peptide desalting

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • To the labeled protein solution, add Denaturation Buffer to a final urea concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 20 minutes at room temperature to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching and Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 StageTip according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

Procedure:

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the peptide sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Analysis:

    • Perform a database search of the acquired MS/MS spectra against a relevant protein sequence database.

    • Crucially, include a variable modification on lysine (K) and the protein N-terminus corresponding to the mass of the 4-(4-Chloro-3-nitro-benzenesulfonyl) group (+271.0159 Da).

    • Analyze the search results to identify the modified proteins and the specific sites of modification. The localization of the modification on the peptide sequence can be confirmed by manual inspection of the MS/MS spectra, looking for fragment ions (b- and y-ions) that contain the mass shift.

References

Application Notes and Protocols: Derivatization of Thiols with 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective derivatization of thiol groups within biomolecules is a critical technique in chemical biology, proteomics, and drug development. This process allows for the introduction of specific tags for detection, quantification, and functional analysis of cysteine residues in peptides and proteins. 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a reagent designed for the specific modification of thiol groups. The underlying chemistry relies on a nucleophilic aromatic substitution (SNAr) reaction. The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom on the benzene ring activates the aryl chloride towards nucleophilic attack by a thiolate anion. This reaction is highly efficient and proceeds under mild conditions, making it suitable for modifying sensitive biological molecules.

The derivatization results in a stable thioether linkage, covalently attaching the nitrobenzenesulfonyl-morpholine moiety to the thiol-containing molecule. This adduct can then be detected and quantified using various analytical techniques, such as UV-Vis spectroscopy, due to the chromophoric nature of the nitroaromatic group, or mass spectrometry.

Reaction Principle

The derivatization of thiols with this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Thiol Deprotonation: In the presence of a mild base, the thiol (-SH) group is deprotonated to form a more nucleophilic thiolate anion (-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electron-deficient carbon atom bonded to the chlorine atom on the this compound ring. This step is facilitated by the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the intermediate Meisenheimer complex.[1][2]

  • Chloride Displacement: The aromaticity of the ring is restored by the departure of the chloride leaving group, forming a stable thioether bond.

reaction_mechanism cluster_step1 Step 1: Thiol Deprotonation cluster_step2 Step 2: Nucleophilic Aromatic Substitution reagent 4-(4-Chloro-3-nitro- benzenesulfonyl)-morpholine product Thiol Adduct reagent->product + R-S⁻ thiol R-SH (Thiol) thiolate R-S⁻ (Thiolate) thiol->thiolate + Base base Base chloride Cl⁻

Caption: Reaction mechanism for thiol derivatization.

Applications

The derivatization of thiols with this compound has several potential applications in research and drug development:

  • Protein Quantification: The strong UV absorbance of the nitroaromatic ring allows for the quantification of cysteine-containing peptides and proteins.

  • Proteomics: In "tag-switch" methodologies, this reagent can be used to block free thiols, allowing for the subsequent specific labeling of modified cysteine residues (e.g., S-nitrosylated or S-sulfhydrated).

  • Drug Discovery: Covalent inhibitors that target cysteine residues are an important class of drugs. This derivatization chemistry can be used to screen for and characterize the binding of such inhibitors.[3]

  • Bioconjugation: The reagent can be used to link molecules containing the this compound moiety to thiol-containing biomolecules.

Experimental Protocols

The following are generalized protocols for the derivatization of a model thiol-containing compound, N-acetylcysteine, and a cysteine-containing peptide. Researchers should optimize these protocols for their specific application.

Protocol 1: Derivatization of N-acetylcysteine

This protocol describes the derivatization of N-acetylcysteine for analysis by reverse-phase HPLC with UV detection.

Materials:

  • This compound

  • N-acetylcysteine

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Sodium bicarbonate buffer (100 mM, pH 8.5)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Reagent Stock Solution: Dissolve this compound in acetonitrile to a final concentration of 10 mM.

  • Prepare N-acetylcysteine Stock Solution: Dissolve N-acetylcysteine in sodium bicarbonate buffer (100 mM, pH 8.5) to a final concentration of 1 mM.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 50 µL of the N-acetylcysteine stock solution with 50 µL of the this compound stock solution.

    • Vortex the mixture gently.

    • Incubate at room temperature for 30 minutes in the dark.

  • Reaction Quenching: Add 10 µL of 10% TFA to quench the reaction.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the reaction mixture onto the HPLC system.

    • Separate the components using a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the elution of the derivatized product by measuring the absorbance at a wavelength determined by the UV-Vis spectrum of the adduct (typically around 340 nm for similar nitroaromatic thiol adducts).

experimental_workflow prep_reagents Prepare Reagent and Analyte Stock Solutions derivatization Mix Reagents and Incubate prep_reagents->derivatization quenching Quench Reaction with TFA derivatization->quenching analysis Analyze by RP-HPLC-UV quenching->analysis

Caption: Experimental workflow for thiol derivatization.

Protocol 2: Derivatization of a Cysteine-Containing Peptide

This protocol is designed for the derivatization of a peptide for analysis by mass spectrometry.

Materials:

  • This compound

  • Cysteine-containing peptide (e.g., GSH - Glutathione)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Microcentrifuge tubes

  • LC-MS system

Procedure:

  • Prepare Reagent Stock Solution: Dissolve this compound in acetonitrile to a final concentration of 20 mM.

  • Prepare Peptide Solution: Dissolve the cysteine-containing peptide in ammonium bicarbonate buffer (50 mM, pH 8.0) to a final concentration of 100 µM.

  • Derivatization Reaction:

    • To 90 µL of the peptide solution, add 10 µL of the this compound stock solution (final reagent concentration of 2 mM).

    • Incubate at 37°C for 1 hour.

  • Sample Preparation for MS:

    • Acidify the reaction mixture with 1 µL of 10% formic acid.

    • The sample is now ready for direct infusion or LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the sample using an appropriate LC-MS method to confirm the mass shift corresponding to the addition of the derivatizing agent.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.

Table 1: HPLC Analysis of Derivatized N-acetylcysteine

ParameterValue
Retention Time (N-acetylcysteine) 2.5 min
Retention Time (Derivatized Product) 12.8 min
λmax (Derivatized Product) 342 nm
Limit of Detection (LOD) 500 fmol
Limit of Quantification (LOQ) 1.5 pmol
Linear Range 2 - 200 µM
Reaction Efficiency > 95%

Table 2: Mass Spectrometric Analysis of a Derivatized Peptide (GSH)

ParameterValue
Peptide Sequence γ-ECG (Glutathione)
Monoisotopic Mass (Unmodified) 307.08 g/mol
Mass of Derivatizing Moiety 271.02 g/mol
Expected Monoisotopic Mass (Derivatized) 578.10 g/mol
Observed m/z [M+H]⁺ 579.11
Mass Accuracy < 5 ppm

Troubleshooting

IssuePossible CauseSuggested Solution
Low Derivatization Efficiency Incorrect pH of the reaction buffer (thiol not sufficiently deprotonated).Ensure the pH of the buffer is between 8.0 and 9.0.
Reagent has degraded.Prepare fresh reagent stock solutions.
Insufficient incubation time or temperature.Increase incubation time or temperature (e.g., 1 hour at 37°C).
Multiple Peaks in HPLC/MS Side reactions or incomplete reaction.Optimize reagent concentration and reaction time. Consider using a reducing agent (e.g., TCEP) prior to derivatization to ensure all cysteines are in the reduced state.
Instability of the derivatized product.Analyze the sample immediately after preparation or store at -20°C.

Safety Precautions

  • This compound is an irritant. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Work in a well-ventilated area or a fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a synthetic organic compound featuring a morpholine ring attached to a substituted benzenesulfonyl group. The presence of the morpholine moiety, a common pharmacophore in medicinal chemistry, suggests potential biological activity. Morpholine derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The electron-withdrawing nitro and chloro groups on the benzene ring may also influence its chemical reactivity and biological interactions.

These application notes provide a generalized experimental workflow for the initial screening and characterization of the biological activities of this compound. The protocols outlined below are standard methodologies used in drug discovery and chemical biology to assess the potential of a novel chemical entity.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for proper handling, storage, and preparation of stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22179-31-3[1][2]
Molecular Formula C₁₀H₁₁ClN₂O₅S[1]
Molecular Weight 306.72 g/mol [1]
Appearance Solid (form may vary)N/A
Solubility Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in water.General Knowledge

Safety Precautions:

Researchers should consult the Safety Data Sheet (SDS) before handling this compound. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Experimental Workflows

A general experimental workflow for screening a novel compound like this compound is depicted below. This workflow starts with primary screening to identify potential biological activities and progresses to more detailed secondary and mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & QC B High-Throughput Screening (HTS) (e.g., Cell Viability Assays) A->B C Phenotypic Screening (e.g., Antimicrobial, Anti-inflammatory) A->C D Dose-Response Analysis (IC50/EC50 Determination) B->D C->D E Target-Based Assays (e.g., Kinase Inhibition, Receptor Binding) D->E F Selectivity Profiling E->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G H In Vitro ADME/Tox Profiling G->H I Lead Optimization H->I G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound 4-(4-Chloro-3-nitro- benzenesulfonyl)-morpholine Compound->PI3K Inhibits

References

Application Notes and Protocols for 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The compound 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is not a widely documented or commercially available chemical probe for protein labeling. The following application notes and protocols are based on the established reactivity of the sulfonyl halide functional group, a known class of electrophilic "warheads" used in chemical proteomics and activity-based protein profiling (ABPP). The protocols provided are hypothetical and would require optimization for this specific compound.

Introduction to this compound as a Covalent Protein Probe

This compound belongs to the class of sulfonyl halide-based electrophilic probes. The core of its reactivity lies in the sulfonyl halide group, which can covalently react with nucleophilic amino acid residues on proteins. This covalent and irreversible labeling allows for the study of protein function, identification of drug targets, and investigation of cellular signaling pathways. The nitro and chloro substituents on the benzene ring modulate the electrophilicity of the sulfonyl group, while the morpholine moiety can influence the probe's solubility and potential binding interactions.

Principle of Reactivity: The sulfonyl group of the probe acts as an electrophile, which is attacked by nucleophilic side chains of amino acids such as serine, tyrosine, lysine, threonine, cysteine, and histidine.[1][2][3] The reaction is context-dependent, with the local microenvironment of the protein active site influencing the reactivity of specific residues.[2] This covalent modification allows for the stable attachment of the morpholine-containing tag to the protein.

Downstream Applications

The covalent labeling of proteins with this compound opens up a range of downstream applications in proteomics and drug discovery.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy to identify and characterize the functional state of enzymes in complex biological samples. By using a probe like this compound, researchers can selectively label active enzymes.

  • Target Identification and Validation: Labeled proteins can be identified using mass spectrometry, revealing potential drug targets.

  • Enzyme Class Profiling: This probe can potentially target a broad range of enzyme classes that utilize a nucleophilic residue in their catalytic cycle.

  • Competitive Profiling: Co-incubation with a potential drug candidate can prevent probe labeling of the target protein, allowing for the assessment of drug-target engagement and selectivity.

Drug Discovery and Development
  • Covalent Inhibitor Screening: The sulfonyl halide moiety can act as a warhead for developing targeted covalent inhibitors. By modifying the morpholine and phenyl rings, libraries of compounds can be synthesized and screened for inhibitory activity against specific protein targets.

  • Target Occupancy Studies: The probe can be used in competition experiments to quantify the extent to which a drug candidate binds to its target within a cell or tissue.[4]

Elucidation of Signaling Pathways

By identifying the protein targets of this probe under different cellular conditions (e.g., disease vs. healthy, treated vs. untreated), it is possible to gain insights into the signaling pathways involved. For example, if the probe consistently labels a specific kinase in a cancer cell line, it could indicate the importance of that kinase in the disease pathology.

Experimental Protocols

Protocol 1: In Vitro Labeling of a Purified Protein

Objective: To determine the labeling efficiency of this compound with a purified protein.

Materials:

  • Purified protein of interest (e.g., a serine hydrolase)

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution: 1 M dithiothreitol (DTT)

  • SDS-PAGE reagents

  • Mass spectrometer (for determining degree of labeling)

Procedure:

  • Protein Preparation: Prepare a 1 mg/mL solution of the purified protein in the Reaction Buffer.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Labeling Reaction: In a microcentrifuge tube, combine 95 µL of the protein solution with 5 µL of the probe stock solution (final probe concentration: 500 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.

  • Quenching: Add 1 µL of 1 M DTT to the reaction mixture to quench any unreacted probe.

  • Analysis:

    • SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any gross changes in molecular weight or protein integrity.

    • Mass Spectrometry: Determine the degree of labeling by analyzing the mass shift of the protein using mass spectrometry (e.g., ESI-MS).

Data Presentation:

ParameterValue
Protein Concentration1 mg/mL
Probe Concentration500 µM
Molar Ratio (Probe:Protein)Varies with protein MW
Reaction Buffer50 mM Tris-HCl, pH 7.5
Reaction Time1 hour
Reaction Temperature37°C
Expected Outcome
Degree of Labeling (DOL)To be determined by MS
Protocol 2: Activity-Based Protein Profiling (ABPP) of a Cell Lysate

Objective: To identify the protein targets of this compound in a complex proteome.

Materials:

  • Cultured cells

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors

  • This compound with a clickable tag (e.g., alkyne or azide)

  • Click chemistry reagents (e.g., biotin-azide or fluorescent-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads (for biotin-tagged probes)

  • SDS-PAGE and Western blot reagents

  • Mass spectrometry facility for protein identification

Procedure:

  • Cell Lysis: Harvest cells and prepare a cell lysate using the Lysis Buffer. Determine the protein concentration of the lysate.

  • Proteome Labeling: Incubate 1 mg of the cell lysate with the clickable probe (10-100 µM final concentration) for 1 hour at 37°C.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

  • Enrichment of Labeled Proteins: Use streptavidin beads to pull down the biotin-tagged proteins.

  • Elution and Analysis: Elute the enriched proteins from the beads.

  • Identification:

    • Gel-based: Run the enriched proteins on an SDS-PAGE gel and visualize by silver staining or Western blotting (if an antibody to a suspected target is available).

    • Mass Spectrometry: Digest the enriched proteins with trypsin and identify them by LC-MS/MS.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Target Protein cluster_2 Downstream Effects Probe 4-(4-Chloro-3-nitro- benzenesulfonyl)-morpholine ActiveSite Nucleophilic Residue (Ser, Tyr, Lys, etc.) Probe->ActiveSite Covalent Labeling Drug Small Molecule Inhibitor Drug->ActiveSite Competitive Inhibition TargetProtein Active Enzyme (e.g., Kinase, Hydrolase) TargetProtein->ActiveSite DownstreamSubstrate Substrate TargetProtein->DownstreamSubstrate Catalysis Product Product DownstreamSubstrate->Product CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) Product->CellularResponse

Caption: Interaction of the probe and a competitive inhibitor with a target protein and its downstream signaling.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Labeling and Enrichment cluster_2 Analysis CellLysate Prepare Cell Lysate ClickableProbe Add Clickable Probe (Alkyne-tagged) CellLysate->ClickableProbe Labeling Incubate to Label Target Proteins ClickableProbe->Labeling ClickReaction Click Chemistry (add Biotin-Azide) Labeling->ClickReaction Enrichment Enrich with Streptavidin Beads ClickReaction->Enrichment Elution Elute Labeled Proteins Enrichment->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Protein Identification & Quantification LCMS->DataAnalysis

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using a clickable probe.

References

In-Gel Protein Modification with 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and available data reveals no established protocols or specific applications for the use of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine in in-gel protein modification. While the chemical structure of this compound suggests potential reactivity towards nucleophilic amino acid residues due to the presence of an electrophilic sulfonyl chloride group activated by a nitro group, its specific use in proteomics workflows, particularly for modifying proteins within a polyacrylamide gel matrix, is not documented in the reviewed resources.

The information presented below is therefore based on the general principles of in-gel protein modification and the predicted reactivity of similar chemical entities. It should be considered a theoretical framework rather than an established protocol. Researchers interested in exploring the utility of this compound would need to undertake extensive optimization and validation studies.

Theoretical Application Notes

This compound is a compound that contains a highly reactive sulfonyl chloride moiety. In principle, this functional group can react with nucleophilic side chains of amino acids such as lysine, cysteine, histidine, and tyrosine, as well as the N-terminal amino group of a protein. The nitro group on the benzene ring increases the electrophilicity of the sulfonyl chloride, potentially enhancing its reactivity.

Potential Mechanism of Action: The proposed mechanism for protein modification would involve a nucleophilic substitution reaction where a nucleophilic amino acid residue attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester bond. This covalent modification would permanently label the protein.

Hypothetical Workflow for In-Gel Protein Modification: A general workflow for using a novel labeling reagent like this compound for in-gel protein modification would typically involve the following steps. Each step would require significant optimization.

G cluster_0 Protein Separation cluster_1 In-Gel Modification cluster_2 Downstream Analysis p1 1D or 2D Gel Electrophoresis m1 Gel Washing and Equilibration p1->m1 m2 Incubation with Labeling Reagent m1->m2 m3 Quenching of Reaction m2->m3 m4 Washing to Remove Excess Reagent m3->m4 a1 Gel Imaging (if label is fluorescent) m4->a1 a2 In-Gel Digestion (e.g., with Trypsin) a1->a2 a3 Peptide Extraction a2->a3 a4 Mass Spectrometry Analysis (LC-MS/MS) a3->a4

Caption: Hypothetical workflow for in-gel protein modification.

Theoretical Experimental Protocols

The following protocols are hypothetical and would require substantial empirical validation.

Materials:

  • Protein sample

  • Polyacrylamide gels and electrophoresis apparatus

  • Fixing solution (e.g., 50% methanol, 10% acetic acid)

  • Washing solution (e.g., 50% acetonitrile in 25 mM ammonium bicarbonate)

  • This compound

  • Reaction buffer (e.g., 50 mM HEPES or borate buffer, pH 8.0-9.0)

  • Quenching solution (e.g., 50 mM Tris-HCl or glycine)

  • Destaining solution (if applicable)

  • In-gel digestion reagents (trypsin, DTT, iodoacetamide)

  • Mass spectrometry-grade solvents

Protocol for In-Gel Protein Modification (Theoretical):

  • Protein Separation: Separate the protein sample using 1D or 2D SDS-PAGE.

  • Fixation: After electrophoresis, fix the gel in a fixing solution for at least 30 minutes to precipitate the proteins within the gel matrix.

  • Washing: Wash the gel extensively with deionized water to remove the fixing solution and any remaining SDS.

  • Equilibration: Equilibrate the gel in the chosen reaction buffer for 15-30 minutes. The pH of this buffer will be critical for controlling the reactivity of the labeling reagent and the nucleophilicity of the target amino acid residues. A basic pH (8.0-9.0) is typically used to deprotonate lysine amino groups.

  • Labeling Reaction: Prepare a fresh solution of this compound in an appropriate solvent (e.g., DMSO or acetonitrile) and add it to the reaction buffer containing the gel. The final concentration of the labeling reagent would need to be optimized (e.g., in the range of 1-10 mM). Incubate the gel with the labeling solution for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Quenching: Stop the labeling reaction by removing the labeling solution and adding a quenching solution. The quenching solution should contain a high concentration of a primary amine (e.g., Tris or glycine) to react with and consume any remaining unreacted labeling reagent. Incubate for at least 30 minutes.

  • Washing: Wash the gel thoroughly with deionized water and then with a washing solution to remove the quenching solution and any non-covalently bound reagent byproducts.

  • Visualization and Downstream Processing: Depending on the properties of the label, the gel may be imaged. Subsequently, the protein bands of interest can be excised for in-gel digestion and mass spectrometry analysis to identify the modified proteins and the specific sites of modification.

Quantitative Data and Signaling Pathways

As there are no published studies on the use of this compound for in-gel protein modification, there is no quantitative data to present in tabular format. Similarly, no specific signaling pathways have been investigated using this compound as a labeling reagent.

Considerations for Method Development

For researchers wishing to explore the use of this compound, the following aspects would need to be systematically investigated:

  • Reactivity and Specificity: Determine which amino acid residues are modified by the reagent and under what conditions (pH, temperature, reaction time). This can be assessed by reacting the compound with free amino acids or model peptides and analyzing the products by mass spectrometry.

  • Efficiency of In-Gel Labeling: The efficiency of the reaction within the gel matrix needs to be evaluated. This can be challenging as the diffusion of the reagent into the gel and its access to the proteins can be limiting factors.

  • Compatibility with Mass Spectrometry: The modification should be stable during the in-gel digestion and mass spectrometry analysis process. The mass shift introduced by the label needs to be precisely known for the identification of modified peptides in the mass spectrometry data.

  • Solubility and Stability: The solubility and stability of this compound in the aqueous buffers used for in-gel reactions must be determined.

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine for labeling primary amines on proteins, peptides, and other biomolecules. The following sections offer detailed troubleshooting advice, frequently asked questions, and a generalized experimental protocol to help optimize your conjugation strategy.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for labeling with this compound?

This compound is a sulfonyl chloride-containing compound. The sulfonyl chloride (SO₂Cl) group is highly reactive towards nucleophiles, particularly the non-protonated primary aliphatic amines (-NH₂) found on the N-terminus of proteins and the ε-amino group of lysine residues. The reaction, a nucleophilic substitution, results in the formation of a very stable sulfonamide bond, covalently linking the morpholine-containing tag to the target protein.[1]

Q2: What is the optimal pH for this labeling reaction?

For sulfonyl chlorides to react efficiently with primary amines, a slightly basic pH in the range of 8.5-10.0 is generally recommended.[1] This ensures that the target amine groups are sufficiently deprotonated and thus nucleophilic. However, the stability of the sulfonyl chloride itself decreases at higher pH due to hydrolysis, so a balance must be struck. It is advisable to start optimization around pH 9.0.

Q3: What are the recommended buffers for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the sulfonyl chloride.[2]

  • Recommended Buffers: Carbonate/bicarbonate buffer (pH 9.0) or borate buffer (pH 8.5-9.5) are suitable choices.[1]

  • Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane), glycine, and ammonia-containing buffers should be avoided as they are amine-containing and will quench the reaction.

Q4: How should I prepare and handle the this compound reagent?

Sulfonyl chlorides are moisture-sensitive and can hydrolyze in the presence of water, rendering them inactive.[3]

  • Storage: Store the reagent in a desiccator at the recommended temperature, protected from light.

  • Reagent Preparation: The reagent is hydrophobic and should be dissolved in a high-quality, anhydrous organic solvent immediately before use.[4][5] Anhydrous dimethylformamide (DMF) is a suitable solvent. Crucially, do not use dimethyl sulfoxide (DMSO) as it can react with sulfonyl chlorides. [4][5]

Experimental Protocol: General Procedure for Protein Labeling

This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions, particularly the molar ratio of the labeling reagent to the protein, should be determined empirically for each specific protein.

Materials
  • Protein of interest

  • This compound

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0

  • Quenching Buffer (Optional): 1.5 M Hydroxylamine, pH 8.5[4][6]

  • Solvent: Anhydrous Dimethylformamide (DMF)[4][5]

  • Purification column (e.g., size-exclusion chromatography)

Procedure
  • Prepare the Protein Solution:

    • Dissolve or buffer-exchange the protein into the labeling buffer at a concentration of 2-10 mg/mL.[6]

    • Ensure the protein solution is free of any amine-containing substances.

  • Prepare the Labeling Reagent Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMF.[6]

  • Initiate the Labeling Reaction:

    • Cool the protein solution on ice.[1]

    • While gently stirring the protein solution, slowly add the calculated amount of the labeling reagent stock solution. The optimal molar excess will need to be determined but a starting point of 20-fold to 50-fold molar excess of the reagent to the protein is recommended.

    • Incubate the reaction on ice with continuous stirring for 1-2 hours.[1] For some sulfonyl chlorides, incubation can also be performed at 4°C.[4][5]

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer, such as hydroxylamine, to a final concentration of ~100-150 mM.[6] Incubate for 1 hour at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted labeling reagent and reaction byproducts using a size-exclusion chromatography (desalting) column or through dialysis against an appropriate storage buffer (e.g., PBS).

Troubleshooting Guide

TroubleshootingGuide

Issue 1: Low or No Labeling Efficiency

  • Possible Cause: Suboptimal pH.

    • Recommendation: Ensure the reaction buffer pH is within the optimal range of 8.5-10.0 to facilitate the deprotonation of primary amines.[1] Verify the pH of your buffer immediately before the reaction.

  • Possible Cause: Competing nucleophiles in the buffer.

    • Recommendation: Buffers containing primary amines like Tris or glycine will compete with the target protein for the labeling reagent.[2] Perform a buffer exchange into an amine-free buffer such as sodium bicarbonate or sodium borate.

  • Possible Cause: Hydrolyzed/Inactive Labeling Reagent.

    • Recommendation: Sulfonyl chlorides are highly susceptible to hydrolysis.[3] Always use high-quality, anhydrous DMF to prepare the stock solution immediately before use.[4][5] Do not store the reagent in solution. Avoid using DMSO as a solvent.[4][5]

  • Possible Cause: Insufficient Molar Excess of Labeling Reagent.

    • Recommendation: The optimal molar ratio of labeling reagent to protein is critical and must be determined empirically. If labeling is low, increase the molar excess of the this compound. Perform a titration experiment using a range of molar excess values to find the optimal ratio.

Issue 2: Protein Precipitation or Aggregation During/After Labeling

  • Possible Cause: High Protein Concentration.

    • Recommendation: While a higher protein concentration can improve reaction kinetics, it also increases the risk of aggregation. Try reducing the protein concentration to 1-2 mg/mL. If a high final concentration is needed, label at a lower concentration and then concentrate the purified conjugate.

  • Possible Cause: Over-labeling.

    • Recommendation: A high degree of labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation. Reduce the molar excess of the labeling reagent to decrease the number of modifications per protein.

  • Possible Cause: Inappropriate Solvent Concentration.

    • Recommendation: The organic solvent (DMF) used to dissolve the labeling reagent can cause protein denaturation and precipitation if its final concentration in the reaction is too high. Keep the volume of the added DMF to a minimum, typically less than 10% of the total reaction volume.

Issue 3: Loss of Protein Activity

  • Possible Cause: Modification of Critical Amine Residues.

    • Recommendation: The labeling reaction targets lysine residues and the N-terminus, some of which may be in the active site or crucial for the protein's conformation and function. To minimize this, reduce the molar excess of the labeling reagent. You can also try a slightly lower pH (e.g., pH 8.5) to favor the more reactive N-terminal amine over lysine residues, although this may reduce overall efficiency.[4][6]

Quantitative Data for Optimization

The optimal conditions for labeling are protein-dependent. The following tables provide suggested starting ranges for key experimental parameters.

Table 1: Recommended Starting Molar Excess of Labeling Reagent

Protein Concentration Suggested Molar Excess (Reagent:Protein)
5–10 mg/mL 10- to 20-fold
1–4 mg/mL 20- to 50-fold
< 1 mg/mL 50- to 100-fold

Note: These are suggested starting points. A titration is highly recommended.

Table 2: Summary of Reaction Conditions

Parameter Recommended Condition Notes
pH 8.5 - 10.0 (start at 9.0) Balances amine reactivity and reagent stability.[1]
Temperature 4°C or on ice Minimizes hydrolysis of the sulfonyl chloride.[1][5]
Reaction Time 1 - 2 hours Longer times may increase hydrolysis.
Protein Conc. 2 - 10 mg/mL Higher concentrations can improve efficiency but risk aggregation.[6]

| Solvent | Anhydrous DMF | Do not use DMSO. [4][5] |

Experimental Workflow Visualization

experimental_workflow

References

Troubleshooting incomplete protein labeling with 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocols and troubleshooting advice are based on the general chemistry of sulfonyl chlorides for protein labeling. Due to a lack of specific published data for 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine, the provided parameters should be considered as starting points for optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

This compound is a chemical reagent containing a sulfonyl chloride group. This sulfonyl chloride moiety is reactive towards primary amine groups found on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2] The reaction forms a stable sulfonamide bond, covalently attaching the label to the protein.[3][4]

Q2: What are the optimal pH conditions for labeling with this compound?

For efficient labeling with sulfonyl chlorides, a slightly basic pH in the range of 8.5 to 9.5 is generally recommended.[3][5] This is because the target primary amines need to be in a deprotonated, nucleophilic state to react with the sulfonyl chloride. However, at very high pH, the rate of hydrolysis of the sulfonyl chloride also increases, which can reduce labeling efficiency.[6][7] Therefore, the optimal pH should be determined empirically for each specific protein.

Q3: What buffers should I use for the labeling reaction?

It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the protein for reaction with the sulfonyl chloride.[8][9] Good choices for buffers include carbonate/bicarbonate or borate buffers.[3][5] Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine.

Q4: How should I prepare and store the this compound reagent?

Sulfonyl chlorides are sensitive to moisture and can hydrolyze.[9] The reagent should be stored in a desiccated environment. For labeling, it is best to prepare a fresh stock solution in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[8] Note that some sources advise against using DMSO with sulfonyl chlorides as it can react with them.[10] Therefore, anhydrous DMF is a safer choice. Stock solutions in organic solvents should be used promptly and not stored for extended periods.

Q5: Can this reagent react with other amino acid residues besides lysine?

While the primary targets are primary amines, sulfonyl chlorides can also react with other nucleophilic residues under certain conditions. These include the thiol group of cysteine and the hydroxyl group of tyrosine.[3] However, the resulting sulfonamide bond with primary amines is generally more stable.

Troubleshooting Guide for Incomplete Protein Labeling

This guide addresses common issues encountered during protein labeling with this compound.

Problem: Low or no labeling detected.

Potential Cause Suggested Solution
Incorrect Reaction pH Verify the pH of your reaction buffer is between 8.5 and 9.5. Optimize the pH for your specific protein within this range.[3][5]
Presence of Competing Amines Ensure your protein solution and reaction buffer are free from extraneous primary and secondary amines (e.g., Tris, glycine, ammonium salts).[8][9] Dialyze your protein against an appropriate amine-free buffer before labeling.
Hydrolysis of the Labeling Reagent Prepare a fresh stock solution of this compound in anhydrous DMF immediately before use. Minimize the exposure of the stock solution and the reaction mixture to moisture.[9]
Insufficient Molar Excess of Labeling Reagent Increase the molar ratio of the labeling reagent to the protein. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized.
Low Protein Concentration Low protein concentrations can favor hydrolysis of the reagent over the labeling reaction. If possible, perform the labeling at a higher protein concentration (e.g., 2-10 mg/mL).
Suboptimal Reaction Time or Temperature The reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C.[8] Optimize both time and temperature for your specific protein.
Protein Structure Hinders Amine Accessibility Some lysine residues may be buried within the protein's structure and inaccessible to the labeling reagent. This can result in a lower-than-expected degree of labeling.

Problem: Protein precipitation during or after labeling.

Potential Cause Suggested Solution
High Degree of Labeling Excessive labeling can alter the protein's isoelectric point and solubility, leading to precipitation.[9] Reduce the molar excess of the labeling reagent or decrease the reaction time.
Solvent-Induced Precipitation The addition of the labeling reagent in an organic solvent (e.g., DMF) can cause some proteins to precipitate. Add the reagent stock solution slowly to the protein solution while gently vortexing to ensure rapid mixing.[8]

Experimental Protocols

General Protocol for Protein Labeling

This protocol is a starting point and should be optimized for your specific protein and experimental needs.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.5)

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation: Dissolve or dialyze your protein into the chosen labeling buffer at a concentration of 2-10 mg/mL.

  • Labeling Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the desired molar excess of the dissolved labeling reagent.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if the label is light-sensitive.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted labeling reagent. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Determining the Degree of Labeling (DoL)

The degree of labeling can be estimated using UV-Vis spectrophotometry if the labeling reagent has a distinct absorbance peak that is different from the protein's absorbance at 280 nm.

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).

  • Calculate the concentration of the protein, correcting for the absorbance of the label at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Where:

      • CF (Correction Factor) = Absorbance of the free label at 280 nm / Absorbance of the free label at Amax

      • ε_protein = Molar extinction coefficient of the protein at 280 nm

  • Calculate the concentration of the label:

    • Label Concentration (M) = Amax / ε_label

    • Where:

      • ε_label = Molar extinction coefficient of the labeling reagent at Amax

  • Calculate the Degree of Labeling (DoL):

    • DoL = Label Concentration (M) / Protein Concentration (M)

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Prepare Protein in Amine-Free Buffer mix Mix Protein and Label p_prep->mix r_prep Prepare Fresh Label Stock in Anhydrous DMF r_prep->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate quench Quench Reaction incubate->quench purify Purify by Size-Exclusion Chromatography quench->purify analyze Analyze Labeled Protein (e.g., DoL) purify->analyze

Caption: Workflow for protein labeling with this compound.

G start Incomplete Labeling q_buffer Is buffer amine-free (e.g., carbonate, borate)? start->q_buffer s_buffer Change to amine-free buffer and repeat labeling. q_buffer->s_buffer No q_ph Is pH between 8.5-9.5? q_buffer->q_ph Yes s_buffer->start s_ph Adjust pH and optimize. q_ph->s_ph No q_reagent Was the labeling reagent prepared fresh in anhydrous solvent? q_ph->q_reagent Yes s_ph->start s_reagent Prepare fresh reagent and repeat. q_reagent->s_reagent No q_ratio Is the molar ratio of label:protein sufficient? q_reagent->q_ratio Yes s_reagent->start s_ratio Increase molar ratio (e.g., 20x, 50x). q_ratio->s_ratio No end Labeling should be improved. Consider optimizing time/ temperature. q_ratio->end Yes s_ratio->start

Caption: Troubleshooting decision tree for incomplete protein labeling.

References

Technical Support Center: 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-(4-chloro-3-nitro-benzenesulfonyl)-morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

The synthesis is a nucleophilic acyl substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-chloro-3-nitrobenzenesulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride, which is typically neutralized by a base.

Q2: What are the most common side reactions I should be aware of during this synthesis?

The two most prevalent side reactions are:

  • Hydrolysis of the sulfonyl chloride: The starting material, 4-chloro-3-nitrobenzenesulfonyl chloride, is sensitive to moisture and can hydrolyze to form the corresponding 4-chloro-3-nitrobenzenesulfonic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent on the aromatic ring is activated by the electron-withdrawing nitro and sulfonyl groups. This makes it susceptible to a secondary nucleophilic attack by morpholine, leading to the formation of 4-(4-morpholino-3-nitrophenylsulfonyl)morpholine.

Q3: How can I minimize the formation of the hydrolyzed byproduct?

To minimize the formation of 4-chloro-3-nitrobenzenesulfonic acid, it is crucial to carry out the reaction under anhydrous conditions. This includes using dry solvents, freshly distilled morpholine, and an inert atmosphere (e.g., nitrogen or argon).

Q4: What strategies can be employed to reduce the nucleophilic aromatic substitution (SNAr) byproduct?

Controlling the reaction stoichiometry and temperature is key. Using a slight excess of the sulfonyl chloride or a controlled addition of morpholine can help. Lowering the reaction temperature can also disfavor the SNAr reaction, which typically requires more energy for the activation of the aromatic system compared to the sulfonyl chloride reaction.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Significant hydrolysis of the starting material. 3. Formation of the SNAr byproduct.1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time if necessary. 2. Ensure all reagents and solvents are anhydrous. Dry the glassware thoroughly before use and conduct the reaction under an inert atmosphere. 3. Control the stoichiometry of the reactants carefully. Use no more than one equivalent of morpholine. Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature).
Presence of a highly polar impurity in the crude product Hydrolysis of 4-chloro-3-nitrobenzenesulfonyl chloride to 4-chloro-3-nitrobenzenesulfonic acid.Work up the reaction with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic byproduct. Purify the product by recrystallization or column chromatography.
Identification of a byproduct with a higher molecular weight than the product Formation of the nucleophilic aromatic substitution (SNAr) byproduct, 4-(4-morpholino-3-nitrophenylsulfonyl)morpholine.Optimize the reaction conditions to minimize its formation (see above). This byproduct can often be separated from the desired product by column chromatography.
Reaction mixture turns dark or shows signs of decomposition The reaction may be running at too high a temperature, or the base used may be too strong, leading to decomposition of the starting materials or products.Maintain a controlled temperature throughout the reaction. If using a base, consider a non-nucleophilic organic base like triethylamine or pyridine.

Data Presentation

Table 1: Qualitative Effect of Reaction Parameters on Byproduct Formation

Parameter Effect on Hydrolysis Byproduct Effect on SNAr Byproduct Recommendation for Minimizing Byproducts
Presence of Water IncreasesNo direct effectUse anhydrous solvents and reagents.
Reaction Temperature Increases at higher temperaturesIncreases significantly at higher temperaturesMaintain a low to moderate temperature (e.g., 0 °C to RT).
Morpholine Stoichiometry No direct effectIncreases with excess morpholineUse a stoichiometric amount or a slight excess of the sulfonyl chloride.
Reaction Time Increases with prolonged exposure to any moistureCan increase with extended reaction times at elevated temperaturesMonitor the reaction to determine the optimal time for completion without significant byproduct formation.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 4-chloro-3-nitrobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of morpholine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.05 eq.) in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Mandatory Visualization

Reaction_Pathway Start 4-Chloro-3-nitrobenzenesulfonyl Chloride + Morpholine Product This compound Start->Product Main Reaction (Base, Anhydrous Solvent) Hydrolysis Hydrolysis Byproduct (4-Chloro-3-nitrobenzenesulfonic acid) Start->Hydrolysis Side Reaction (Presence of H2O) SNAr SNAr Byproduct (4-(4-Morpholino-3-nitrophenylsulfonyl)morpholine) Product->SNAr Side Reaction (Excess Morpholine, High Temp) Troubleshooting_Workflow Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Detected? CheckYield->CheckPurity No Anhydrous Action: Ensure Anhydrous Conditions CheckYield->Anhydrous Yes HighPolarity High Polarity Impurity? CheckPurity->HighPolarity Yes End Successful Synthesis CheckPurity->End No HigherMW Higher MW Impurity? HighPolarity->HigherMW No Purify Action: Purify (Wash/Column) HighPolarity->Purify Yes OptimizeTempStoich Action: Optimize Temp. & Stoichiometry HigherMW->OptimizeTempStoich Yes HigherMW->End No Anhydrous->OptimizeTempStoich OptimizeTempStoich->Start Purify->End

Technical Support Center: Purification of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine from experimental samples.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I have a significant amount of unreacted this compound remaining. What is the first step I should take to remove it?

A1: The initial and often simplest approach is to perform a liquid-liquid extraction. This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. Since this compound is an organic compound, it will preferentially dissolve in an organic solvent, while more polar impurities may be washed away in the aqueous phase.

Q2: I performed a liquid-liquid extraction, but my product is still not pure. What other methods can I use?

A2: If extraction is insufficient, recrystallization is a powerful technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure sample in a hot solvent and then allowing it to cool, the desired compound should crystallize out in a purer form, leaving the impurities dissolved in the solvent.

Q3: When I try to recrystallize my sample, it "oils out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high. To remedy this, try using a lower-boiling point solvent or a more dilute solution. Adding a small seed crystal of the pure compound can also sometimes initiate proper crystallization.

Q4: My compound is not amenable to recrystallization. Is column chromatography a viable alternative?

A4: Yes, flash column chromatography is an excellent and widely used method for purifying organic compounds. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved through the column by a mobile phase (a solvent or mixture of solvents). By carefully selecting the solvent system, you can effectively separate your desired product from the excess this compound.

Q5: How do I choose the right solvent for recrystallization or column chromatography?

A5: The key is to find a solvent (or solvent system) in which your desired product and the excess reagent have different solubilities. For recrystallization, the ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at all temperatures. For column chromatography, you want a solvent system that moves your product and the impurity at different rates down the column. Thin-Layer Chromatography (TLC) is a quick and effective way to screen for optimal solvent systems before running a column.

Troubleshooting Guides

Issue 1: Low Recovery After Liquid-Liquid Extraction
Possible Cause Troubleshooting Step
Incorrect pH of the aqueous phase The solubility of sulfonamides can be pH-dependent. Ensure the pH of your aqueous wash is appropriate to keep your product in the organic layer. For sulfonamides, maintaining a neutral to slightly acidic pH is often recommended.
Emulsion formation Vigorous shaking can create an emulsion between the organic and aqueous layers, trapping your product. To break an emulsion, try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. Gentle inversions are preferred over vigorous shaking.
Insufficient number of extractions A single extraction may not be enough to remove all of the desired product from the initial solution. Perform multiple extractions with fresh organic solvent to maximize recovery.
Product is partially soluble in the aqueous phase If your product has some water solubility, consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Issue 2: Poor Purity After Recrystallization
Possible Cause Troubleshooting Step
Cooling the solution too quickly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Using too much solvent An excessive amount of solvent may prevent the product from crystallizing effectively, or it may also keep impurities dissolved that would otherwise precipitate. Use the minimum amount of hot solvent required to fully dissolve the solid.
Inadequate washing of crystals After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities adhering to the crystal surface.
Co-precipitation of impurities If an impurity has similar solubility to your product, it may crystallize out as well. In this case, a second recrystallization or a different purification technique like column chromatography may be necessary.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is a general guideline for the extractive workup to remove polar impurities.

  • Dissolution : Dissolve the crude sample containing your product and excess this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash : Transfer the organic solution to a separatory funnel and wash with an equal volume of deionized water to remove highly polar, water-soluble impurities. Gently invert the funnel several times, releasing pressure periodically. Allow the layers to separate and drain the aqueous layer.

  • Brine Wash : Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and break any emulsions.

  • Drying : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal : Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which should be enriched in your desired compound.

Protocol 2: Recrystallization

The choice of solvent is critical for successful recrystallization. Based on the structures of similar compounds, a range of solvents can be screened.

Solvent Selection Guide

Solvent Polarity Boiling Point (°C) Comments
EthanolPolar Protic78Good starting point for many organic compounds.
IsopropanolPolar Protic82Similar to ethanol, may offer different solubility characteristics.
AcetonePolar Aprotic56A stronger solvent, useful if solubility in alcohols is low.
Ethyl AcetateModerately Polar77A common solvent for a wide range of organic compounds.
TolueneNonpolar111May be effective if the desired product is less polar than the impurity.
Hexanes/HeptaneNonpolar~69Good for precipitating more polar compounds from a less polar solvent mixture.

Recrystallization Procedure

  • Dissolution : In a flask, add the impure solid and a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional) : If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling : Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

  • Chilling : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals on the filter paper with a small amount of cold solvent.

  • Drying : Dry the purified crystals in a vacuum oven or in a desiccator to remove residual solvent.

Protocol 3: Flash Column Chromatography
  • Adsorbent : Silica gel is the most common stationary phase for purifying sulfonamides.

  • Solvent System Selection : Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good solvent system will result in the desired compound having an Rf value of approximately 0.3-0.4 and good separation from the spot corresponding to this compound. A common starting point is a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

  • Column Packing : Pack a glass column with a slurry of silica gel in the chosen nonpolar solvent.

  • Sample Loading : Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the packed column.

  • Elution : Run the mobile phase through the column, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the silica gel.

  • Analysis : Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_start Initial Sample cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product start Crude Product with Excess Reagent extraction Liquid-Liquid Extraction start->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization If solid chromatography Flash Chromatography extraction->chromatography If oil or further purification needed analysis TLC / NMR / LC-MS recrystallization->analysis chromatography->analysis analysis->chromatography If impure end Pure Product analysis->end If pure Recrystallization_Decision_Tree start Impure Solid Sample dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool crystals Crystals form? cool->crystals filter Filter and dry pure crystals crystals->filter Yes no_crystals No Crystals crystals->no_crystals No oils_out Oils out crystals->oils_out Oils Out troubleshoot_no_crystals Troubleshoot: - Use less solvent - Try a different solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oils_out Troubleshoot: - Use more solvent - Use a lower boiling solvent oils_out->troubleshoot_oils_out

Technical Support Center: 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues of non-specific binding with 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C10H11ClN2O5S and a molecular weight of 306.72 g/mol .[1] Its precise biological activity and targets are not extensively documented in publicly available literature. Structurally, it contains a morpholine ring, which is a versatile pharmacophore found in numerous compounds with a wide range of pharmacological activities.[2][3]

Q2: What is non-specific binding and why is it a concern?

Non-specific binding refers to the interaction of a compound with unintended molecules or surfaces, rather than its specific biological target.[4] This can lead to inaccurate experimental results, including false positives or negatives, and misinterpretation of the compound's efficacy and potency.[4][5] For therapeutic candidates, high non-specific binding can result in unfavorable pharmacokinetic and pharmacodynamic properties.[6][7]

Q3: What are the potential causes of non-specific binding for a compound like this compound?

While specific data for this compound is limited, general principles suggest that non-specific binding can be influenced by:

  • Hydrophobic interactions: The benzenesulfonyl group may contribute to hydrophobic interactions with proteins and other biological macromolecules.

  • Electrostatic interactions: The nitro group and sulfonyl group can participate in electrostatic interactions.

  • Experimental conditions: Assay buffer composition, pH, ionic strength, and the materials used in the experimental setup (e.g., plasticware) can all contribute to non-specific binding.[8]

Troubleshooting Guides

Issue 1: High background signal or false positives in my in vitro assay.

High background signal is a common indicator of non-specific binding. Here are steps to troubleshoot this issue:

Initial Assessment Workflow

G A Start: High Background Signal Observed B Run 'No Target' Control (Assay components without the target protein/molecule) A->B C Is the signal still high? B->C D Indicates non-specific binding to assay components (e.g., plates, beads, other reagents). C->D Yes E Indicates potential non-specific binding to the target or interaction with detection system. C->E No F Proceed to 'Protocol Optimization' steps. D->F E->F G A Start: Inconsistent Results B Are all reagents freshly prepared and aliquoted? A->B C Repeated freeze-thaw cycles can degrade reagents. Prepare fresh and aliquot. B->C No D Is a negative control included in every experiment? B->D Yes E Incorporate a negative control (e.g., vehicle-only) to establish a baseline for non-specific effects. D->E No F Have you tried modifying the assay buffer? D->F Yes G Refer to 'Protocol Optimization' for buffer modifications (e.g., add BSA, Tween-20, increase salt). F->G No H Consider alternative assay formats or detection methods. F->H Yes

References

Technical Support Center: Stability of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous buffer systems. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

Compound instability in buffers can manifest as precipitation or chemical degradation, leading to inaccurate and irreproducible experimental results. This guide provides solutions to common problems.

ObservationPotential CauseRecommended Solution
Immediate precipitation upon dilution in buffer The compound's concentration exceeds its solubility in the aqueous buffer.- Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and use a smaller volume for dilution.[1]- Perform serial dilutions of the stock solution in the assay buffer.[1]
Rapid change in solvent polarity from a concentrated DMSO stock to an aqueous solution.- Add the compound stock to the buffer dropwise while gently vortexing or stirring.[1]
Precipitation over time during incubation Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).- Pre-warm the buffer to the incubation temperature before adding the compound.[1]
pH of the buffer is close to the pKa of the compound, reducing solubility.- Determine the pKa of the compound and select a buffer with a pH at least 1-2 units away from the pKa.- Test the compound's solubility at different pH values.
Interaction with buffer components (e.g., phosphate salts).- Evaluate solubility in different buffer systems (e.g., Tris, HEPES) to identify buffer-specific effects.
Loss of compound activity or concentration over time Hydrolytic degradation of the sulfonamide bond.- Based on general sulfonamide chemistry, the S-N bond is susceptible to cleavage.[2] Consider the pH of your buffer, as sulfonamide hydrolysis can be acid or base-catalyzed.[3][4]- Perform a stability study across a range of pH values (e.g., pH 4, 7, 9) to determine the optimal pH for stability.[4]
Buffer-catalyzed degradation.- Some buffer species can catalyze hydrolysis.[5] If degradation is observed, test the stability in alternative buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in aqueous buffers?

A1: The primary degradation pathway for aromatic sulfonamides in aqueous solutions is the hydrolytic cleavage of the sulfonamide (S-N) bond.[2] This reaction can be catalyzed by either acid or base.[3][6] The degradation products would likely be 4-chloro-3-nitrobenzenesulfonic acid and morpholine.

Q2: How does pH affect the stability of this compound?

A2: The stability of sulfonamides is often pH-dependent.[4] While some sulfonamides are more stable under neutral to alkaline conditions, others may degrade more rapidly under acidic conditions.[7] It is crucial to experimentally determine the pH-rate profile for this compound to identify the pH at which it is most stable.

Q3: Can the choice of buffer salt impact the stability of my compound?

A3: Yes, some buffer species can participate in the degradation reaction, a phenomenon known as general acid-base catalysis.[5] If you observe instability, it is advisable to test the compound in different buffer systems at the same pH to rule out buffer-specific catalytic effects.

Q4: How can I monitor the degradation of my compound?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[8][9] The method should be able to separate the parent compound from its potential degradation products.

Q5: My compound seems to be precipitating. How can I improve its solubility in my buffer?

A5: To improve solubility, you can try several approaches:

  • Adjust the pH of the buffer.

  • Include a small percentage of a co-solvent like DMSO or ethanol in your final buffer solution (ensure the final concentration is compatible with your assay).

  • For some compounds, the addition of solubilizing agents may be necessary, but their compatibility with the experimental system must be verified.[10]

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

  • Buffer Preparation : Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Stock Solution Preparation : Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Sample Preparation : Dilute the stock solution into each buffer to a final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its effect on stability.

  • Incubation : Aliquot the samples into vials and incubate them at a constant temperature (e.g., 37°C). Include a control sample stored at a low temperature (e.g., 4°C) where degradation is expected to be minimal.

  • Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis : Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis : Plot the percentage of the remaining compound against time for each pH. This will help determine the pH at which the compound is most stable.

Protocol 2: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and establish the degradation pathway.[11]

  • Acid Hydrolysis : Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for up to 24 hours. Neutralize the sample with 0.1 M NaOH before HPLC analysis.[12]

  • Base Hydrolysis : Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for up to 24 hours. Neutralize the sample with 0.1 M HCl before HPLC analysis.[12]

  • Oxidative Degradation : Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature for up to 24 hours.[12]

  • Thermal Degradation : Store a solid sample of the compound at 80°C for up to 7 days. Dissolve the sample in a suitable solvent before HPLC analysis.[12]

  • Photostability : Expose a solution of the compound (e.g., 0.1 mg/mL in water or a suitable buffer) to a light source according to ICH Q1B guidelines. Keep a control sample protected from light.[12]

  • Analysis : Analyze all stressed samples by HPLC, preferably with mass spectrometry (LC-MS) detection, to identify and characterize the degradation products.

Data Presentation

The following table provides a template for summarizing the results from a pH-dependent stability study.

Table 1: Stability of this compound at 37°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100100100
2[Data][Data][Data]
4[Data][Data][Data]
8[Data][Data][Data]
24[Data][Data][Data]
48[Data][Data][Data]

*Data to be filled in from experimental results.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Instability Observation Instability Observed (Precipitation or Degradation) Cause Identify Potential Cause Observation->Cause Solubility Solubility Issue Cause->Solubility Precipitation Degradation Chemical Degradation Cause->Degradation Loss of Compound Solution_Sol Adjust Concentration Modify Solvent System Change Buffer/pH Solubility->Solution_Sol Solution_Deg Optimize pH Change Buffer System Lower Temperature Degradation->Solution_Deg

Caption: Troubleshooting workflow for compound instability.

G cluster_1 Experimental Workflow for pH-Dependent Stability Study Start Start Prep_Buffers Prepare Buffers (e.g., pH 4, 7, 9) Start->Prep_Buffers Prep_Stock Prepare Compound Stock Solution Start->Prep_Stock Dilute Dilute Stock into Buffers Prep_Buffers->Dilute Prep_Stock->Dilute Incubate Incubate at Constant Temperature Dilute->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze t = 0, 2, 4... hrs End End Analyze->End G cluster_2 Potential Degradation Pathway Parent This compound Conditions H₂O (Acid or Base Catalyzed) Parent->Conditions Product1 4-Chloro-3-nitrobenzenesulfonic acid Conditions->Product1 Product2 Morpholine Conditions->Product2

References

Technical Support Center: 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine Reaction Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching reactions involving 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a reaction involving this compound?

The primary purpose of quenching is to stop the reaction by consuming any unreacted this compound. This is crucial for controlling the reaction, preventing the formation of side products, and facilitating the purification of the desired product. The quenching process converts the reactive sulfonyl chloride into a more inert and easily separable substance, typically the corresponding sulfonic acid or a sulfonamide derivative.

Q2: What are the common methods for quenching reactions with this compound?

Common quenching methods involve the addition of a nucleophile to react with the unreacted sulfonyl chloride. The most prevalent methods include:

  • Aqueous Quenching: Using cold water or an ice slurry to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.[1]

  • Basic Aqueous Quenching: Employing an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize the generated HCl and facilitate the hydrolysis of the sulfonyl chloride.

  • Amine Quenching: Adding a primary or secondary amine to form a sulfonamide, which can be advantageous if the desired product is sensitive to aqueous basic conditions.

Q3: How do I choose the appropriate quenching method for my experiment?

The choice of quenching method depends on several factors, primarily the stability of your desired product and the downstream purification strategy.

  • If your product is stable in aqueous acidic conditions, quenching with cold water or ice is a straightforward option.[1]

  • If your product is sensitive to acid but stable to mild base, a basic aqueous quench is recommended. This method also neutralizes any acid byproduct from the primary reaction.

  • If your product has functional groups that are sensitive to hydrolysis (e.g., esters), a non-aqueous quench with an amine might be preferable.

Q4: What are the safety precautions for handling this compound and its reactions?

This compound and the related sulfonyl chloride are reactive compounds and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of sulfonyl chlorides can be exothermic, so the quenching agent should be added slowly and with cooling.

Troubleshooting Guide

Issue Possible Cause Solution
Oily or Gummy Product After Quenching Incomplete hydrolysis of the sulfonyl chloride. The product may be a mixture of the desired compound and unreacted starting material.Ensure vigorous stirring during the quench to maximize interfacial contact between the organic and aqueous phases. Extend the stirring time after the addition of the quenching agent. Consider a basic aqueous wash (e.g., saturated NaHCO₃ solution) to facilitate the hydrolysis of the remaining sulfonyl chloride.[2]
Residual chlorinated solvents (e.g., Dichloromethane) can trap impurities and prevent crystallization.[2]After the aqueous workup, ensure the organic layer is thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) and the solvent is completely removed under reduced pressure. Co-evaporation with a higher boiling point solvent like toluene can sometimes help remove residual volatile solvents.
Low Yield of Desired Product Hydrolysis of a sensitive functional group on the desired product during aqueous quenching.If your product contains base-labile groups, consider quenching with a non-basic agent like a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed chromatographically. Another option is the use of scavenger resins, which are polymer-bound amines that react with and remove the excess sulfonyl chloride by filtration.
The desired product has some solubility in the aqueous layer.Perform multiple extractions (3-4 times) of the aqueous layer with your organic solvent to ensure maximum recovery of the product.
Difficulty in Purifying the Product by Column Chromatography The polarity of the desired product is very similar to that of the unreacted this compound.Quench the reaction thoroughly before attempting chromatography. Converting the sulfonyl chloride to the much more polar sulfonic acid (via aqueous quench) or a sulfonamide (via amine quench) will significantly alter its retention factor (Rf) on silica gel, making separation easier.
Reaction Does Not Go to Completion Insufficient reaction time or temperature.Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction has reached completion before quenching.
Deactivation of the sulfonyl chloride by trace amounts of water in the reaction mixture.Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Data Presentation

Table 1: Comparison of Quenching Methods

Quenching Method Typical Reagent Reaction Time Product of Quenching Advantages Disadvantages
Aqueous Hydrolysis Cold Water / Ice Slurry15-30 min4-Chloro-3-nitro-benzenesulfonic acidSimple, inexpensive.Can generate acidic conditions; may not be suitable for acid-sensitive products.
Basic Aqueous Hydrolysis Saturated NaHCO₃ solution15-30 minSodium 4-chloro-3-nitro-benzenesulfonateNeutralizes acidic byproducts; sulfonic acid salt is highly water-soluble.Not suitable for base-sensitive products.
Amine Quench e.g., Benzylamine30-60 minN-Benzyl-4-chloro-3-nitro-benzenesulfonamideAvoids aqueous conditions; suitable for products with hydrolytically sensitive groups.Requires an additional purification step to remove the resulting sulfonamide.
Scavenger Resin Polymer-bound amine1-2 hoursPolymer-bound sulfonamideSimple filtration to remove excess reagent; avoids aqueous workup.Resins can be expensive; reaction times may be longer.

Experimental Protocols

Protocol 1: Standard Quenching with Ice Water and Sodium Bicarbonate

This protocol is adapted from the general procedure for the workup of sulfonyl chloride syntheses.[1]

  • Cooling: Once the primary reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Preparation of Quenching Slurry: In a separate beaker of appropriate size, prepare a slurry of crushed ice and water.

  • Quenching: Slowly and with vigorous stirring, add the reaction mixture to the ice-water slurry. The addition rate should be controlled to maintain the temperature of the slurry below 10 °C.

  • Neutralization: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). Effervescence (evolution of CO₂) will be observed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as required.

Visualizations

Quenching_Workflow General Quenching and Workup Workflow start Reaction Completion cool Cool Reaction Mixture (0-5 °C) start->cool quench Slowly Add to Quenching Agent (e.g., Ice Water) cool->quench neutralize Neutralize with Aqueous Base (e.g., NaHCO3) quench->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product concentrate->purify

Caption: General workflow for quenching and workup.

Troubleshooting_Logic Troubleshooting Logic for Poor Quenching Outcome start Poor Quenching Outcome (e.g., Oily Product, Low Yield) check_hydrolysis Is the product hydrolytically stable? start->check_hydrolysis check_stirring Was stirring vigorous during quench? check_hydrolysis->check_stirring Yes use_non_aqueous Solution: Use non-aqueous quench (e.g., amine, scavenger resin) check_hydrolysis->use_non_aqueous No check_extraction Were multiple extractions performed? check_stirring->check_extraction Yes increase_stirring Solution: Increase stirring rate and time check_stirring->increase_stirring No perform_extractions Solution: Perform additional extractions check_extraction->perform_extractions No proceed_purification Proceed to Purification check_extraction->proceed_purification Yes

Caption: Troubleshooting logic for quenching issues.

References

Technical Support Center: 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine (CAS: 22179-31-3).[1][2]

Section 1: General Handling, Storage, and Safety

This section addresses common questions regarding the safe handling and storage of the compound.

FAQs

Q1: What are the recommended storage conditions for this compound? A1: It is crucial to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5] The compound is sensitive to moisture, which can lead to hydrolysis of the sulfonyl chloride group.[5] Store it away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Q2: What personal protective equipment (PPE) should be used when handling this compound? A2: Always handle this compound in accordance with good industrial hygiene and safety practices.[3] Recommended PPE includes:

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[4][5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][4] Contaminated clothing should be removed and washed before reuse.[4]

  • Respiratory Protection: Use only under a chemical fume hood. If irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

  • General Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[3][6]

Q3: What are the primary hazards associated with this compound? A3: Based on data for structurally similar compounds, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] It may also be harmful if swallowed.[3]

Section 2: Synthesis and Reaction Pitfalls

This troubleshooting guide addresses common issues encountered during the synthesis of the title compound, which typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine.

Troubleshooting Guide

Q4: My reaction yield is significantly lower than expected. What are the potential causes? A4: Low yields can stem from several factors:

  • Moisture Contamination: The starting material, 4-chloro-3-nitrobenzenesulfonyl chloride, is moisture-sensitive and can hydrolyze to the corresponding 4-chloro-3-nitrobenzenesulfonic acid, which will not react with morpholine.[5][7] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incomplete Reaction: The reaction may not have gone to completion. Verify reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to lower yields. Typically, a slight excess of morpholine is used to ensure the complete consumption of the sulfonyl chloride.

  • Sub-optimal Temperature: The reaction temperature for sulfonyl chloride amidation can be critical. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can cause decomposition and the formation of colored byproducts.[7]

Q5: The reaction is producing a significant amount of a water-soluble byproduct, identified as 4-chloro-3-nitrobenzenesulfonic acid. How can I prevent this? A5: This is a classic sign of hydrolysis of the starting 4-chloro-3-nitrobenzenesulfonyl chloride.[7][9] To prevent this, strictly adhere to anhydrous reaction conditions. Use anhydrous solvents, dry your starting materials, and perform the reaction under an inert atmosphere.

Q6: My crude product is a sticky oil or fails to solidify. What is the cause and how can I fix it? A6: This issue is often due to the presence of impurities that depress the melting point, such as unreacted morpholine, morpholine hydrochloride salt, or 4-chloro-3-nitrobenzenesulfonic acid.[10] An aqueous work-up with acid and base washes is highly recommended before attempting crystallization to remove these impurities.[10]

Section 3: Work-up and Purification Challenges

Purifying sulfonylmorpholine derivatives can be challenging. This guide provides solutions to common problems.

Troubleshooting Guide

Q7: How can I effectively remove unreacted morpholine and its hydrochloride salt after the reaction? A7: A dilute acid wash during the aqueous work-up is the standard procedure.[10] Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a 1 M aqueous solution of hydrochloric acid (HCl). The basic morpholine will be protonated and partition into the aqueous layer.[10] It is important to follow this with a wash using a weak base, like 5% sodium bicarbonate solution, to neutralize any residual acid and remove acidic impurities.[10]

Q8: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do? A8: "Oiling out" typically occurs when the crude product is still too impure or when the chosen solvent is too good a solvent for the compound, even when cold.

  • Improve Purity: First, ensure the crude product has been properly washed via an acid-base extraction (see Q7) to remove ionic impurities.[10]

  • Solvent Selection: If the product is still oily, the solvent system needs optimization. Try using a solvent pair: dissolve the compound in a minimal amount of a "good" hot solvent (e.g., isopropanol, acetone) and then slowly add a "poor" solvent (e.g., hexane, water) until turbidity persists. Allow it to cool slowly.[10]

Q9: Column chromatography is giving poor separation or low recovery. How can I improve it? A9: To improve column chromatography results:

  • Solvent System: Optimize the eluent system using TLC first to achieve a retention factor (Rf) for your product of approximately 0.3-0.4.

  • Loading Technique: Dissolve the crude product in a minimum amount of the eluent or a strong, volatile solvent (like dichloromethane) before loading it onto the column.[10] This ensures a narrow starting band and leads to better separation.[10]

  • Stationary Phase: Ensure the silica gel is not acidic, as this can cause degradation of some compounds. You can use silica gel neutralized with a small amount of triethylamine in the eluent if your product is base-sensitive.

Section 4: Data and Protocols

Data Presentation

Table 1: Physical and Chemical Properties

Property Value Source
Chemical Formula C₁₀H₁₁ClN₂O₅S [1]
Molecular Weight 306.72 g/mol [1]
CAS Number 22179-31-3 [2]

| Appearance | Typically a solid | N/A |

Table 2: Solubility Profile of Structurally Related Compounds Note: This data is for related sulfonamides and sulfonyl chlorides and should be used as a guideline.

Solvent Type Solubility Rationale / Notes Source
Non-polar Solvents (e.g., Hexane) Low The molecule's polar functional groups (sulfonyl, nitro) do not interact favorably with non-polar solvents. [11]
Water Low / Insoluble The hydrophobic benzene ring limits aqueous solubility. The sulfonyl chloride group is reactive with water. [11][12]
Polar Aprotic Solvents (e.g., DMSO, Acetone) Soluble These solvents can effectively solvate the polar regions of the molecule. [11][12]

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderately Soluble | Solubility is generally good in polar organic solvents. |[11] |

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure This protocol is designed to remove common ionic impurities after the synthesis reaction.

  • Quench Reaction: Cool the reaction mixture to room temperature. If a non-polar solvent was used, dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Wash with 1 M HCl (aq) to remove residual morpholine. Separate the layers.

  • Base Wash: Wash the organic layer with a 5% NaHCO₃ (aq) solution. This step removes acidic impurities like 4-chloro-3-nitrobenzenesulfonic acid and neutralizes any remaining HCl.[10]

  • Brine Wash: Wash the organic layer with a saturated NaCl (aq) solution (brine) to remove the bulk of the water.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Mandatory Visualizations

Diagrams

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification A 4-Chloro-3-nitrobenzenesulfonyl Chloride C Combine in Anhydrous Solvent (e.g., DCM) with Base (e.g., TEA) under Inert Atmosphere A->C B Morpholine B->C D Aqueous Work-up (Acid/Base Wash) C->D E Dry & Concentrate D->E F Purify Crude Product (Recrystallization or Chromatography) E->F G Final Product: This compound F->G

Caption: General experimental workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Solutions & Checks Start Low Reaction Yield Observed Cause1 Moisture Contamination (Hydrolysis of Starting Material) Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Sub-optimal Temperature Start->Cause3 Cause4 Loss During Work-up Start->Cause4 Sol1 Use Anhydrous Solvents Run under Inert Atmosphere Cause1->Sol1 Sol2 Monitor with TLC/HPLC Increase Reaction Time Cause2->Sol2 Sol3 Optimize Temperature Avoid Overheating Cause3->Sol3 Sol4 Check Aqueous Layers for Product Avoid Emulsions Cause4->Sol4

Caption: Troubleshooting logic for diagnosing the cause of low reaction yields.

G Start Crude Product is an Oil or Impure Solid Workup Perform Aqueous Acid/Base Wash (Protocol 1) Start->Workup Check Does Product Solidify? Workup->Check Recrystal Attempt Recrystallization (e.g., Isopropanol/Hexane) Check->Recrystal Yes Failure Still Oily/Impure Check->Failure No Success Pure, Solid Product Recrystal->Success Chrom Purify by Column Chromatography Chrom->Success Failure->Chrom

Caption: Decision workflow for the purification of a crude, oily, or impure product.

References

Effect of pH on 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the reactivity of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability and reactivity of this compound in aqueous solutions?

The reactivity of sulfonylurea compounds, which are structurally related to this compound, is highly dependent on pH.[1][2][3] Generally, the hydrolysis of the sulfonylurea bridge is the primary degradation pathway. This process is significantly faster in both acidic and basic conditions compared to neutral pH.[2][4][5] Therefore, it is anticipated that this compound will exhibit its greatest stability in neutral aqueous solutions.

Q2: What are the expected degradation products of this compound at different pH values?

Based on the known hydrolysis pathways of analogous sulfonyl chlorides and sulfonylureas, the primary degradation is expected to involve the cleavage of the sulfur-nitrogen bond. Under acidic or basic conditions, this would likely yield 4-chloro-3-nitrobenzenesulfonic acid and morpholine. The specific reaction pathways can vary, with different hydrolysis processes occurring under acidic, neutral, and alkaline conditions.[4][5]

Q3: At what pH range should I conduct my experiments to ensure the stability of this compound?

To minimize degradation, it is recommended to conduct experiments in a neutral pH range (approximately pH 6.5-7.5). If the experimental design requires acidic or basic conditions, it is crucial to be aware of the increased potential for hydrolysis and to implement appropriate controls and time constraints.

Q4: Can temperature influence the pH-dependent reactivity?

Yes, temperature significantly impacts the rate of hydrolysis. An increase in temperature will accelerate the degradation of this compound at any given pH. For some sulfonylureas, a 10°C rise in temperature can increase the hydrolysis rate by a factor of 2.2 to 4.7.[2] It is therefore essential to maintain a constant and controlled temperature throughout your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results or rapid degradation of the compound. The pH of the solution may be outside the optimal stability range.Ensure that the pH of all buffers and solutions is accurately measured and maintained throughout the experiment. Use high-quality buffers with sufficient buffering capacity.
The temperature may be too high or fluctuating.Use a temperature-controlled environment (e.g., water bath, incubator) to maintain a constant temperature.
Microbial contamination could be degrading the compound.Use sterile glassware and solutions, and consider adding a microbial inhibitor if compatible with your experimental setup.[2]
Precipitation of the compound from the solution. The solubility of the compound or its degradation products may be pH-dependent.[6]Determine the solubility of this compound at the intended experimental pH before starting large-scale experiments. Adjust the concentration or consider using a co-solvent if necessary.
Unexpected peaks in analytical chromatography (e.g., HPLC). These may correspond to degradation products.Characterize the unexpected peaks using techniques like LC-MS to identify the hydrolysis products. This can provide valuable information about the reaction pathway.[2]
Difficulty in achieving desired pH. The compound itself may have acidic or basic properties that affect the solution's pH.Titrate the solution carefully to the desired pH after the addition of this compound.

Experimental Protocols

Protocol for Determining the Effect of pH on Hydrolysis Rate

This protocol is adapted from established methods for studying sulfonylurea hydrolysis.[1][2]

1. Materials:

  • This compound

  • Buffer solutions:

    • pH 4: 0.5 mM citrate buffer[1]

    • pH 7: 0.5 mM phosphate buffer[1]

    • pH 9: 0.5 mM borate buffer[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Autoclaved glassware

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)

2. Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • In separate, sterile glass vials, add the appropriate buffer solution (pH 4, 7, and 9).

  • Spike the buffer solutions with the stock solution to achieve the desired initial concentration (e.g., 50 µM).[2]

  • Incubate the vials at a constant temperature (e.g., 25°C or 40°C) in the dark to prevent photodegradation.[2]

  • At predetermined time intervals, withdraw an aliquot from each vial.

  • Immediately analyze the aliquots by HPLC to determine the concentration of the remaining this compound.

  • Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) for each pH.

Data Presentation

The following table presents hypothetical hydrolysis rate data for this compound, based on typical values observed for sulfonylurea compounds.

pH Temperature (°C) Pseudo-First-Order Rate Constant (k) (day⁻¹) Half-life (t₁/₂) (days)
4250.0987.1
7250.005138.6
9250.0759.2
4400.3921.8
7400.02034.7
9400.3002.3

Note: This data is illustrative and based on the behavior of structurally similar sulfonylurea compounds.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (in Acetonitrile) C Spike Buffers with Stock Solution A->C B Prepare Buffer Solutions (pH 4, 7, 9) B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Intervals D->E F HPLC Analysis E->F G Determine Rate Constants and Half-life F->G Hydrolysis_Pathway A This compound B H₂O / H⁺ (Acidic) or H₂O / OH⁻ (Basic) A->B C 4-Chloro-3-nitrobenzenesulfonic Acid B->C D Morpholine B->D

References

Minimizing off-target modifications of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing off-target modifications when working with 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound that belongs to the sulfonamide class. Due to the reactive nature of the sulfonyl group and the physicochemical properties imparted by the morpholine ring, it serves as a versatile building block in medicinal chemistry and drug discovery.[1] The morpholine moiety is often incorporated into drug candidates to improve properties such as solubility and brain permeability.[1][2] The core structure is used in the synthesis of a variety of biologically active molecules.

Q2: What are the most common off-target modifications observed with this compound?

Off-target modifications typically arise from the high reactivity of the sulfonyl group and potential side reactions involving other functional groups in the molecule.[3] Common issues include:

  • Hydrolysis: Reaction with water to form 4-chloro-3-nitrobenzenesulfonic acid.[4]

  • Reaction with unintended nucleophiles: The sulfonyl group can react with other nucleophilic species present in the reaction mixture, such as alcohols or primary/secondary amines, leading to the formation of sulfonate esters or alternative sulfonamides.[3][4]

  • Polysulfonylation: In the presence of highly nucleophilic substrates, such as primary amines, double sulfonylation can occur.[5]

  • Reactions involving the nitro and chloro groups: Under certain conditions, the nitro group can be reduced, or the aryl chloride can undergo nucleophilic aromatic substitution, although this is generally less common under standard sulfonylation conditions.[6][7]

Q3: How can I detect and quantify off-target modifications and impurities?

A range of analytical techniques can be employed for the purity assessment of your product. The choice of method depends on the specific impurity and the required sensitivity.[8]

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique for quantifying the purity of the main compound and detecting impurities.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and provides structural information about the impurities, aiding in their identification.[8]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and detecting the presence of byproducts.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the identity of the desired product and characterize impurities if they are present at sufficient concentrations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and use of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Hydrolysis of the starting sulfonyl chloride Ensure all glassware is thoroughly oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5]
Poor reactivity of the nucleophile For less reactive nucleophiles, consider increasing the reaction temperature. The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), can also enhance the reaction rate.[5]
Suboptimal base selection For standard reactions, triethylamine or pyridine are common choices. For less reactive substrates, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be more effective.[5]
Incorrect stoichiometry Carefully control the molar ratios of your reactants. An excess of the nucleophile can sometimes lead to side reactions.
Issue 2: Formation of Multiple Products (Observed on TLC/HPLC)
Potential Cause Troubleshooting Steps
Reaction with residual water (hydrolysis) Follow stringent anhydrous procedures. Purify solvents and reagents to remove traces of water.[5]
Polysulfonylation of primary amines Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[9]
Reaction with solvent or other nucleophiles Choose an appropriate aprotic solvent such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).[5] Be aware of any other nucleophilic functional groups in your starting materials.
Degradation of the morpholine ring While generally stable, the morpholine ring can undergo oxidative cleavage under harsh conditions.[10] Avoid strong oxidizing agents and extreme temperatures unless required by the reaction protocol.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment
TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
HPLC Differential partitioning between stationary and mobile phasesRetention time, peak area for quantification, % purityHigh (ng to µg/mL)[8]Excellent, high precision and accuracy[8]Robust, reproducible, suitable for quality control[8]Requires reference standards, potential for co-elution[8]
LC-MS Separation by LC followed by mass analysisRetention time, mass-to-charge ratio (m/z)Very High (pg to ng/mL)Good, can be used for absolute quantification with standardsProvides structural information on impuritiesMore complex instrumentation, potential for ion suppression
TLC Differential adsorption on a solid phaseRetention factor (Rf), presence of spotsModerateSemi-quantitative at bestFast, simple, low cost for reaction monitoringLower resolution and sensitivity compared to HPLC
NMR Nuclear spin transitions in a magnetic fieldChemical shift, coupling constants, integrationLow to ModerateExcellent for pure samples, can quantify impurities if signals are resolvedProvides definitive structural informationLower sensitivity, may not detect trace impurities

Experimental Protocols

Protocol 1: General Procedure for Sulfonylation to Minimize Off-Target Modifications
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the nucleophile (amine or alcohol, 1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a suitable base (e.g., triethylamine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.[5]

  • Addition of Sulfonylating Agent: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred nucleophile solution at 0 °C (ice bath).[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC until the starting material is consumed.[5]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove any acidic byproducts), and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Glassware & Anhydrous Reagents reagents Dissolve Nucleophile & Base in Anhydrous Solvent start->reagents addition Dropwise Addition at 0°C reagents->addition sulfonyl Dissolve Sulfonylating Agent Separately sulfonyl->addition monitoring Monitor by TLC/HPLC addition->monitoring quench Quench with Water monitoring->quench If complete extract Acid/Base Extraction quench->extract purify Purify (Column/Recrystallization) extract->purify analyze Analyze Purity (HPLC/LC-MS) purify->analyze

Caption: Experimental workflow for minimizing off-target modifications.

troubleshooting_flowchart start Reaction Issue Identified low_yield Low Product Yield? start->low_yield multiple_products Multiple Products? low_yield->multiple_products No check_anhydrous Verify Anhydrous Conditions low_yield->check_anhydrous Yes hydrolysis Suspect Hydrolysis? multiple_products->hydrolysis Yes optimize_base_temp Optimize Base & Temperature check_anhydrous->optimize_base_temp check_reagents Check Reagent Purity optimize_base_temp->check_reagents purify_reagents Purify Starting Materials check_reagents->purify_reagents polysulfonylation Polysulfonylation? hydrolysis->polysulfonylation No improve_anhydrous Improve Drying of Reagents/Glassware hydrolysis->improve_anhydrous Yes other_impurities Other Impurities polysulfonylation->other_impurities No adjust_stoichiometry Adjust Stoichiometry polysulfonylation->adjust_stoichiometry Yes other_impurities->purify_reagents

Caption: Troubleshooting decision tree for off-target modifications.

References

Validation & Comparative

Validating protein modification by 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine using mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is crucial for understanding cellular signaling, disease mechanisms, and for the development of targeted therapeutics. Cysteine residues, with their reactive thiol groups, are frequent targets of post-translational modifications and covalent drug binding. Validating these modifications by mass spectrometry (MS) requires robust and specific labeling strategies. This guide provides a comparative analysis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine, a potential cysteine-reactive probe, with established reagents such as Iodoacetamide (IAM) and N-ethylmaleimide (NEM).

Introduction to Cysteine Modification Analysis

Cysteine is a highly reactive amino acid, and its thiol group can be subjected to a variety of post-translational modifications (PTMs), including oxidation, nitrosylation, and glutathionylation. These modifications play a vital role in regulating protein function, structure, and cellular localization. Mass spectrometry has become an indispensable tool for identifying and quantifying these modifications, providing insights into complex biological processes.[1][2] The general workflow for analyzing cysteine modifications by mass spectrometry involves the specific labeling of cysteine residues, followed by enzymatic digestion of the protein, and subsequent analysis of the resulting peptides by MS.[1]

Comparative Analysis of Cysteine-Reactive Reagents

The choice of a labeling reagent is critical for the successful identification and quantification of cysteine modifications. Here, we compare the hypothetical reactivity of this compound with the well-established reagents, Iodoacetamide (IAM) and N-ethylmaleimide (NEM).

This compound: A Putative Cysteine-Reactive Probe

While not extensively documented in proteomics literature, the chemical structure of this compound suggests its potential as a cysteine-reactive probe. The sulfonyl chloride group is a reactive electrophile that can undergo a nucleophilic substitution reaction with the thiol group of cysteine, forming a stable sulfonamide bond. The presence of a nitro group and a chlorine atom on the benzene ring likely enhances the electrophilicity of the sulfonyl chloride, potentially increasing its reactivity towards cysteine.

Proposed Reaction Mechanism:

The reaction is proposed to proceed via a nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable thioether-linked sulfonamide.

Established Cysteine-Reactive Reagents: IAM and NEM

Iodoacetamide (IAM) and N-ethylmaleimide (NEM) are two of the most commonly used reagents for alkylating cysteine residues in proteomics.[3][4]

  • Iodoacetamide (IAM): Reacts with cysteine thiols through a bimolecular nucleophilic substitution (SN2) reaction, forming a stable carbamidomethyl-cysteine adduct.[4] The reaction is pH-dependent, favoring alkaline conditions where the thiol group is deprotonated.[4][5]

  • N-ethylmaleimide (NEM): Reacts with cysteine thiols via a Michael addition reaction.[4] This reaction is generally faster and less pH-dependent than the reaction with IAM.[4] However, at alkaline pH, NEM can also react with other nucleophilic amino acid side chains, such as lysine and histidine.[4]

Quantitative Comparison of Labeling Efficiency

The efficiency of the labeling reaction is a critical factor in quantitative proteomics. Incomplete labeling can lead to inaccurate quantification of protein modifications. The following table summarizes a hypothetical comparison of the labeling efficiency of this compound with IAM and NEM.

ReagentProposed/Reported Reaction with CysteineRelative Reactivity (Hypothetical/Reported)SpecificityMass Shift (Da)
This compound Nucleophilic Aromatic SubstitutionModerate to High (Hypothesized)Potentially high for thiols271.02
Iodoacetamide (IAM) SN2 AlkylationModerate[4]High for thiols at optimal pH[5]57.02
N-ethylmaleimide (NEM) Michael AdditionHigh[4]Lower at alkaline pH[4]125.05

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable results. Below are generalized protocols for labeling cysteine residues using the compared reagents, followed by a standard proteomics workflow.

Protocol 1: Labeling of Cysteine Residues

1. Protein Sample Preparation:

  • Lyse cells or tissues in a suitable buffer containing protease inhibitors.

  • Quantify the protein concentration using a standard method (e.g., BCA assay).

2. Reduction of Disulfide Bonds (Optional but recommended for total cysteine analysis):

  • Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

  • Incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature.

3. Alkylation of Cysteine Residues:

  • For this compound (Hypothetical): Add the reagent to a final concentration of 10-20 mM. Incubate at room temperature for 1 hour in the dark.

  • For Iodoacetamide (IAM): Add IAM to a final concentration of 20-50 mM. Incubate at room temperature for 30-45 minutes in the dark.[1]

  • For N-ethylmaleimide (NEM): Add NEM to a final concentration of 20-50 mM. Incubate at room temperature for 1 hour in the dark.[1]

4. Quenching of the Alkylation Reaction:

  • Add a quenching reagent such as DTT or β-mercaptoethanol to a final concentration of 20-50 mM to consume any excess alkylating agent.

Protocol 2: Protein Digestion and Mass Spectrometry Analysis

1. Protein Digestion:

  • Perform in-solution or in-gel digestion of the labeled protein sample using a protease such as trypsin.

  • Acidify the peptide solution to stop the digestion.

2. Peptide Desalting:

  • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

3. LC-MS/MS Analysis:

  • Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

4. Data Analysis:

  • Search the acquired MS/MS data against a protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer, etc.).

  • Specify the mass shift corresponding to the cysteine modification as a variable modification in the search parameters.

Visualizing Workflows and Pathways

Experimental Workflow for Cysteine Modification Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein_Sample Protein_Sample Reduction Reduction Protein_Sample->Reduction DTT/TCEP Alkylation Alkylation Reduction->Alkylation Labeling Reagent Quenching Quenching Alkylation->Quenching Digestion Digestion Quenching->Digestion Trypsin Desalting Desalting Digestion->Desalting LC_MSMS LC_MSMS Desalting->LC_MSMS Data_Analysis Data_Analysis LC_MSMS->Data_Analysis Identification Modified Peptide Identification Data_Analysis->Identification Database Search

Caption: General experimental workflow for the analysis of protein cysteine modifications by mass spectrometry.

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

For quantitative analysis of cysteine reactivity, more advanced techniques like isoTOP-ABPP are employed.[6][7] This method allows for the ratiometric comparison of cysteine reactivity between two different biological states.

isoTOP_ABPP_workflow cluster_labeling Differential Labeling cluster_processing Sample Processing cluster_analysis Analysis Proteome1 Proteome 1 (e.g., Control) Labeled1 Labeled1 Proteome1->Labeled1 + Light Probe Proteome2 Proteome 2 (e.g., Treated) Labeled2 Labeled2 Proteome2->Labeled2 + Heavy Probe Probe1 Light Isotope Probe Probe2 Heavy Isotope Probe Combine Combine Labeled Proteomes Labeled1->Combine Labeled2->Combine Digest Tryptic Digestion Combine->Digest Enrich Enrich Labeled Peptides (e.g., via Biotin-Streptavidin) Digest->Enrich LC_MSMS LC-MS/MS Analysis Enrich->LC_MSMS Quantification Quantitative Analysis (Heavy/Light Ratio) LC_MSMS->Quantification

Caption: Workflow of the isoTOP-ABPP method for quantitative cysteine reactivity profiling.

Conclusion

The validation of protein cysteine modifications by mass spectrometry is a powerful approach for elucidating protein function and discovering new drug targets. While established reagents like IAM and NEM provide robust methods for cysteine labeling, the exploration of novel reagents such as this compound could offer new possibilities for specificity and reactivity. The choice of the appropriate labeling strategy depends on the specific research question, with quantitative methods like isoTOP-ABPP providing deeper insights into the dynamics of cysteine modifications. Careful optimization of experimental protocols and data analysis workflows is paramount for achieving accurate and reliable results in this exciting field of proteomics.

References

A Comparative Guide to Cysteine Labeling: Iodoacetamide vs. 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of iodoacetamide, a widely used reagent for cysteine labeling, with the less characterized compound, 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine. Due to the limited availability of experimental data for this compound in the context of cysteine labeling, this comparison is based on established knowledge of iodoacetamide and a hypothesized reaction mechanism for the alternative compound, derived from the chemical reactivity of its structural motifs.

Introduction

The specific labeling of cysteine residues in proteins is a cornerstone of chemical biology and proteomics. The unique nucleophilicity of the cysteine thiol group allows for its selective modification, enabling the study of protein structure, function, and dynamics. Iodoacetamide (IAA) is a classic and highly reactive alkylating agent routinely used for this purpose.[1][2][3] This guide contrasts IAA with this compound, a compound for which direct application in cysteine labeling is not well-documented, but whose chemical structure suggests potential reactivity towards thiols.

Mechanism of Cysteine Labeling

Iodoacetamide (IAA):

Iodoacetamide reacts with the thiol group of cysteine via a nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate) acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine, displacing the iodide ion and forming a stable thioether bond.[2][4] This process, known as carbamidomethylation, is essentially irreversible under typical biological conditions.

This compound (Hypothetical Mechanism):

It is hypothesized that this compound could react with cysteine thiols through a nucleophilic aromatic substitution (SNAr) mechanism. The benzene ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro and sulfonyl groups. The cysteine thiolate would attack the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable thioether linkage. The presence of the nitro group ortho to the chlorine further enhances the electrophilicity of the reaction center.

Data Presentation: A Comparative Overview

As direct experimental data for this compound in cysteine labeling is not available in the peer-reviewed literature, the following table compares the known properties of iodoacetamide with the expected properties of this compound based on its chemical structure and hypothesized reaction mechanism.

FeatureIodoacetamideThis compound (Hypothetical)
Reaction Mechanism SN2 Alkylation[2][3]Nucleophilic Aromatic Substitution (SNAr)
Reaction Speed High[1][3]Potentially slower than iodoacetamide due to the higher activation energy often associated with SNAr reactions.
Specificity for Cysteine High, but can exhibit off-target reactions with other nucleophilic residues like methionine, histidine, and lysine, especially at higher pH and concentrations.[1]Potentially high for thiols due to the soft nature of the sulfur nucleophile and the activated aromatic system. Off-target reactions with other nucleophiles are possible but may differ from iodoacetamide.
Reaction Conditions Typically performed at a pH range of 7.5-8.5 to favor the thiolate form of cysteine. The reaction is usually carried out in the dark to prevent the formation of iodine.[1]Likely to be performed under similar pH conditions to deprotonate the cysteine thiol.
Stability of Adduct Forms a very stable carbamidomethyl-cysteine thioether bond.[4]Expected to form a stable aryl thioether bond.
Potential By-products Iodide is released.Chloride is released.

Experimental Protocols

Established Protocol for Cysteine Alkylation with Iodoacetamide

This protocol is a standard procedure for the reduction and alkylation of cysteine residues in protein samples prior to mass spectrometry analysis.[1]

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) solution (1 M in water)

  • Iodoacetamide (IAA) solution (500 mM in water, freshly prepared and protected from light)

  • Urea (optional, for denaturation)

  • Ammonium bicarbonate solution (50 mM)

  • Trypsin (proteomics grade)

  • Formic acid

Procedure:

  • Denaturation and Reduction: To the protein sample, add urea to a final concentration of 8 M (if needed for denaturation) and DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add the freshly prepared iodoacetamide solution to a final concentration of 55 mM. Incubate in the dark at room temperature for 20-30 minutes.

  • Quenching: Quench the excess iodoacetamide by adding DTT to a final concentration of 20 mM.

  • Sample Preparation for Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Proteolytic Digestion: Add trypsin at a 1:50 (w/w) ratio of trypsin to protein. Incubate overnight at 37°C.

  • Stopping the Digestion: Acidify the sample by adding formic acid to a final concentration of 1% to stop the tryptic digestion.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.

Hypothetical Protocol for Evaluating this compound for Cysteine Labeling

This proposed workflow outlines the necessary experiments to determine the efficacy and specificity of this compound as a cysteine labeling agent and to generate data for a direct comparison with iodoacetamide.

Objective: To assess the labeling efficiency, specificity, and kinetics of this compound.

Materials:

  • Model protein with a known number of cysteine residues (e.g., Bovine Serum Albumin)

  • This compound

  • Iodoacetamide (as a positive control)

  • Buffers at various pH values (e.g., pH 7.0, 7.5, 8.0, 8.5)

  • Reducing agent (e.g., DTT or TCEP)

  • Quenching reagent (e.g., excess DTT or L-cysteine)

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap)

Experimental Workflow:

  • Reduction of Model Protein: Reduce the disulfide bonds of the model protein using a suitable reducing agent.

  • Labeling Reaction:

    • Incubate the reduced protein with varying concentrations of this compound at different pH values and for different time points.

    • Run parallel reactions with iodoacetamide under identical conditions for direct comparison.

  • Quenching and Sample Preparation: Stop the labeling reaction and prepare the protein samples for mass spectrometry analysis (e.g., desalting, digestion).

  • Mass Spectrometry Analysis:

    • Analyze the intact labeled protein to determine the number of labels incorporated per protein molecule (labeling efficiency).

    • Analyze the digested peptides to identify the specific cysteine residues that have been labeled and to check for any off-target modifications on other amino acids (specificity).

  • Data Analysis:

    • Calculate the percentage of labeled cysteines under each condition.

    • Determine the reaction kinetics by plotting the extent of labeling against time.

    • Compare the efficiency, specificity, and kinetics of this compound with those of iodoacetamide.

Mandatory Visualization

cluster_IAA Iodoacetamide Labeling (SN2) Protein_SH_IAA Protein-SH (Cysteine Thiolate) Transition_State_IAA SN2 Transition State Protein_SH_IAA->Transition_State_IAA IAA Iodoacetamide (I-CH2-CONH2) IAA->Transition_State_IAA Labeled_Protein_IAA Carbamidomethylated Protein (Protein-S-CH2-CONH2) Transition_State_IAA->Labeled_Protein_IAA Iodide Iodide (I-) Transition_State_IAA->Iodide

Caption: Iodoacetamide labels cysteine via an SN2 reaction mechanism.

cluster_CNBM Hypothetical this compound Labeling (SNAr) Protein_SH_CNBM Protein-SH (Cysteine Thiolate) Meisenheimer_Complex Meisenheimer Complex (Intermediate) Protein_SH_CNBM->Meisenheimer_Complex CNBM This compound CNBM->Meisenheimer_Complex Labeled_Protein_CNBM Aryl Thioether Adduct Meisenheimer_Complex->Labeled_Protein_CNBM Chloride Chloride (Cl-) Meisenheimer_Complex->Chloride

Caption: Hypothetical SNAr mechanism for cysteine labeling.

Start Start: Reduced Protein Sample Labeling Incubate with Labeling Reagent (IAA or Hypothetical Reagent) Start->Labeling Quenching Quench Reaction Labeling->Quenching Digestion Proteolytic Digestion Quenching->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Data Analysis: - Labeling Efficiency - Specificity - Kinetics MS_Analysis->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison

Caption: Experimental workflow for comparing cysteine labeling reagents.

Conclusion

Iodoacetamide remains a robust and well-characterized reagent for the alkylation of cysteine residues. Its high reactivity and the stability of the resulting thioether bond make it a reliable choice for a wide range of applications in proteomics and biochemistry. While this compound presents a chemically plausible alternative for cysteine labeling via a hypothetical SNAr mechanism, a comprehensive evaluation of its performance is necessary. The proposed experimental workflow provides a roadmap for researchers to systematically investigate the utility of this and other novel reagents, ultimately expanding the toolkit for the site-specific modification of proteins. The choice of labeling reagent will always depend on the specific experimental goals, including the desired reactivity, specificity, and the nature of the protein target.

References

A Comparative Guide to Protein Modification: Alternatives to 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins is a cornerstone of modern chemical biology and drug discovery, enabling the development of targeted therapeutics, activity-based probes, and bioconjugates. The choice of a suitable electrophilic reagent is critical for achieving high specificity and efficiency in these applications. This guide provides a comprehensive comparison of alternatives to 4-(4-chloro-3-nitro-benzenesulfonyl)-morpholine, a reagent belonging to the sulfonyl halide class, for the modification of nucleophilic amino acid residues, primarily cysteine and lysine.

This document outlines the performance of various classes of electrophilic "warheads," supported by available experimental data. Detailed experimental protocols are provided to facilitate the objective comparison of these reagents in a laboratory setting.

Key Covalent Modification Chemistries: A Comparative Overview

The selection of a protein modification reagent is dictated by the target amino acid, the desired stability of the resulting covalent bond, and the required selectivity. While this compound is a potent electrophile, a diverse arsenal of alternative reagents with distinct reactivity profiles is available. These are broadly categorized based on the nature of their reactive group, or "warhead."

The primary amino acid targets for covalent modification are cysteine, due to the high nucleophilicity of its thiol side chain, and lysine, with its primary amine. The reactivity of these residues is highly dependent on their local microenvironment within the protein structure and the pH of the reaction buffer.

Here, we compare several major classes of electrophiles commonly employed for protein modification.

Data Presentation: Quantitative Comparison of Electrophilic Warheads

Reagent ClassPrimary Target(s)MechanismSecond-Order Rate Constant (k₂) with Thiol (M⁻¹s⁻¹)Adduct StabilityKey Features & Potential Drawbacks
Benzenesulfonyl Halides Cysteine, Lysine, Tyrosine, Histidine, Serine, ThreonineNucleophilic SubstitutionData not readily available for chlorides. Sulfonyl fluorides with N-Ac-Cys: Very fast.[1]Thiosulfonate ester adduct with cysteine is unstable.[1] Sulfonamide with lysine is stable.Highly reactive, can modify a broad range of nucleophilic residues.[2] Lack of specificity can be a drawback.
α,β-Unsaturated Carbonyls (e.g., Maleimides) CysteineMichael AdditionFast (e.g., N-ethylmaleimide with L-cysteine completes in < 2 min).[3]Thiosuccinimide adduct can be reversible via retro-Michael reaction.[4]High specificity for cysteine at pH 6.5-7.5.[5] The potential for adduct reversal can be a limitation.[4]
Haloacetamides (e.g., Iodoacetamide) CysteineSN2Relatively slow (k₂ ~ 0.6 M⁻¹s⁻¹).[6]Stable thioether bond.Widely used, but can exhibit off-target reactions with other nucleophiles at higher pH.[5]
Sulfonyl Acrylates LysineMichael Addition-EliminationFast reaction at pH 8.0.[7]Stable.High selectivity for reactive lysine residues.[7]
Chlorooximes CysteineNucleophilic AdditionVery fast (up to 306 M⁻¹s⁻¹ with glutathione).[6]Stable thiohydroximate.Exhibits rapid kinetics under physiological conditions.
Ynamides CysteineHydrosulfurationEfficient reaction.Stable Z-isomer adduct.High specificity for cysteine.
2-Sulfonylpyrimidines CysteineSNArRapidly reacts at neutral pH.Stable S-heteroarylated adduct.[8]Reactivity can be tuned by modifying the heterocyclic core and leaving group.[8]

Experimental Protocols

To facilitate the direct comparison of different protein modification reagents, the following detailed experimental protocols are provided.

Protocol 1: Determination of Second-Order Rate Constants for Thiol-Reagent Reaction

This protocol allows for the quantitative measurement of the reaction rate between an electrophilic reagent and a model thiol, such as glutathione (GSH) or a cysteine-containing peptide.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) stock solution (10 mM in PBS)

  • Electrophilic reagent stock solution (10 mM in DMSO or other suitable solvent)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or N-acetylcysteine in PBS)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for product confirmation)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 50 µM GSH in PBS.

  • Initiate Reaction: Add the electrophilic reagent to the GSH solution to a final concentration of 500 µM (a 10-fold excess to ensure pseudo-first-order kinetics).

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of quenching solution to stop the reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to monitor the consumption of GSH over time. The elution of GSH can be monitored by UV absorbance at 214 nm.

  • Data Analysis: Plot the natural logarithm of the GSH concentration versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k').

  • Calculate Second-Order Rate Constant: Calculate the second-order rate constant (k₂) using the following equation: k₂ = k' / [Electrophile].

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Specificity Assessment

This protocol assesses the specificity of a test compound by measuring its ability to compete with a broad-spectrum probe for binding to cysteine or lysine residues in a complex proteome.

Materials:

  • Cell or tissue lysate

  • Test compound (e.g., this compound or an alternative)

  • Broad-spectrum alkyne-functionalized probe (e.g., iodoacetamide-alkyne for cysteine or a sulfotetrafluorophenyl (STP) ester-alkyne for lysine)[8]

  • Click chemistry reagents (e.g., biotin-azide, copper(II) sulfate, TBTA, and sodium ascorbate)

  • Streptavidin agarose beads

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Proteome Preparation: Prepare a native cell or tissue lysate.

  • Inhibitor Incubation: Treat aliquots of the proteome with the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Probe Labeling: Add the broad-spectrum alkyne-functionalized probe to all samples to label the remaining accessible residues.

  • Click Chemistry: Ligate a biotin-azide reporter tag to the alkyne-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment: Enrich the biotin-tagged proteins using streptavidin beads.

  • Digestion: Perform on-bead tryptic digestion to release peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of probe-labeled peptides between the test compound-treated and control samples. A decrease in the signal for a specific peptide in the treated sample indicates that the test compound has reacted with that residue.

Protocol 3: Assessing the Stability of Protein-Adducts

This protocol evaluates the stability of the covalent bond formed between a reagent and a protein, particularly against exchange with other thiols.

Materials:

  • Purified protein modified with the electrophilic reagent

  • High-concentration thiol solution (e.g., 5 mM Glutathione in PBS, pH 7.4)

  • SDS-PAGE apparatus

  • Mass spectrometer

Procedure:

  • Incubation: Incubate the modified protein in the high-concentration thiol solution at 37°C.

  • Time-Course Sampling: Take samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the samples to determine the amount of intact conjugate remaining. This can be done semi-quantitatively by SDS-PAGE if the modification imparts a significant mass change, or more accurately by mass spectrometry to measure the ratio of modified to unmodified protein.

  • Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability of the adduct under these challenging conditions.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

Experimental_Workflow cluster_prep Preparation cluster_exp Comparative Experiments cluster_analysis Data Analysis P Protein of Interest K Kinetic Analysis (Protocol 1) P->K S Specificity Profiling (ABPP) (Protocol 2) P->S Stab Adduct Stability Assay (Protocol 3) P->Stab R Electrophilic Reagents (Query Compound & Alternatives) R->K R->S R->Stab D Quantitative Data (Rate Constants, IC50s, Half-life) K->D S->D Stab->D C C D->C Comparison & Selection

Caption: General workflow for comparing protein modification reagents.

Covalent_Modification_Pathways cluster_reagents Electrophilic Reagents Protein Protein with Nucleophilic Residue (Cys-SH or Lys-NH2) Adduct_SH Covalently Modified Protein (Thioether/Thiosulfonate) Protein->Adduct_SH Nucleophilic Attack Adduct_NH2 Covalently Modified Protein (Sulfonamide) Protein->Adduct_NH2 Nucleophilic Attack SulfonylHalide Sulfonyl Halide (e.g., Query Compound) SulfonylHalide->Adduct_SH SulfonylHalide->Adduct_NH2 Maleimide Maleimide Maleimide->Adduct_SH Haloacetamide Haloacetamide Haloacetamide->Adduct_SH Other Other Warheads Other->Adduct_SH Other->Adduct_NH2

Caption: Signaling pathways for covalent protein modification.

Logical_Relationship cluster_factors Key Performance Factors Goal Effective Protein Modification Reactivity High Reactivity Goal->Reactivity Specificity High Specificity Goal->Specificity Stability High Adduct Stability Goal->Stability Con1 Efficient Labeling Reactivity->Con1 ensures Con2 Off-Target Effects Specificity->Con2 minimizes Con3 Durable Modification Stability->Con3 provides

Caption: Logical relationship of factors for effective protein modification.

References

Comparison Guide: Characterization of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine Adducts on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the characterization of protein adducts formed by the electrophilic probe 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine. As specific experimental data for this compound is not extensively available in published literature, this document draws objective comparisons with the well-characterized class of sulfonyl fluoride probes. The methodologies and principles described herein are based on established workflows for identifying and characterizing covalent protein modifications.

Introduction to this compound

This compound is a reactive small molecule designed for potential use as a chemical probe. Its structure suggests a high potential for forming covalent adducts with proteins. The key reactive feature is the sulfonyl chloride moiety attached to a benzene ring. The presence of a strong electron-withdrawing nitro group is expected to significantly increase the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.[1][2] The chlorine atom serves as a leaving group upon reaction with a nucleophilic amino acid residue on a protein. The morpholine group may enhance the compound's solubility and cell permeability.[3][4]

The primary mode of action is the covalent modification of nucleophilic amino acid residues, such as cysteine, lysine, tyrosine, serine, or histidine.[5] Due to the high nucleophilicity of its thiol group, cysteine is a particularly likely target.[6] Characterizing these adducts is crucial for understanding the probe's mechanism of action, target selectivity, and potential off-target effects.

Comparison with Alternative Probes: Sulfonyl Chlorides vs. Sulfonyl Fluorides

The most relevant alternatives for comparison are sulfonyl fluoride (SF) probes, which are extensively used in chemical biology and drug discovery.[5][7][8] While both sulfonyl chlorides and sulfonyl fluorides target similar nucleophilic residues, they differ significantly in their reactivity and stability.

  • Reactivity: Aryl sulfonyl chlorides are generally more reactive electrophiles than their sulfonyl fluoride counterparts.[9][10] The increased reactivity of the this compound, enhanced by the nitro group, suggests it will react more rapidly with protein targets. However, this heightened reactivity may also lead to lower selectivity and a greater potential for off-target modifications.

  • Stability: Sulfonyl fluorides are known for their superior stability in aqueous solutions and resistance to hydrolysis and thermolysis compared to sulfonyl chlorides.[9] Sulfonyl chlorides can be more prone to degradation, which can complicate experimental interpretation and limit their utility, particularly in complex biological systems.[10] The choice between a sulfonyl chloride and a sulfonyl fluoride therefore represents a trade-off between reactivity and stability.[5][9]

Data Presentation

The following table summarizes the key comparative properties of aryl sulfonyl chlorides (represented by the topic compound) and aryl sulfonyl fluorides.

FeatureThis compound (Aryl Sulfonyl Chloride)Aryl Sulfonyl Fluoride ProbesCitation(s)
Reactive Group -SO₂Cl-SO₂F
Leaving Group Chloride (Cl⁻)Fluoride (F⁻)
Relative Reactivity HigherLower[9][10]
Aqueous Stability Lower (prone to hydrolysis)Higher (resistant to hydrolysis)[5][9]
Selectivity Potentially lower due to higher reactivityGenerally higher, tunable by scaffold[7]
Primary Targets Cys, Lys, Tyr, Ser, HisCys, Lys, Tyr, Ser, His[5]
Applications Covalent labeling, protecting group synthesisCovalent probes, enzyme inhibitors, chemical biology tools[1][5]

Experimental Protocols

The definitive method for identifying and locating covalent modifications on proteins is mass spectrometry (MS).[11] The following is a generalized "bottom-up" proteomics protocol for the characterization of protein adducts formed by this compound.

Protocol: Adduct Identification by LC-MS/MS
  • Protein Incubation:

    • Incubate the target protein (or cell lysate) with this compound at a desired concentration (e.g., 1-100 µM) for a specified time (e.g., 1-4 hours) at 37°C.

    • Include a control sample incubated with the vehicle (e.g., DMSO) only.

    • Terminate the reaction by methods such as flash-freezing or adding a quenching agent if necessary.

  • Sample Preparation for Digestion:

    • Denaturation: Denature the proteins by adding urea to a final concentration of 8 M.

    • Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark. This step is crucial to prevent disulfide bond reformation and to differentiate unmodified cysteines from those that did not react with the probe.

  • Protein Digestion:

    • Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the urea concentration to less than 2 M.

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip. Elute the peptides with a solution of acetonitrile and formic acid (e.g., 50% acetonitrile, 0.1% formic acid).

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 2% acetonitrile, 0.1% formic acid).

    • Inject the peptide sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[12]

    • Separate peptides using a reverse-phase C18 column with a gradient of increasing acetonitrile concentration.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS scan followed by MS/MS scans of the most abundant precursor ions.[13]

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or similar) to search the generated MS/MS spectra against a protein database.[12]

    • Configure the search parameters to include a variable modification corresponding to the mass of the 4-(3-nitro-benzenesulfonyl)-morpholine fragment (the mass of the probe minus the mass of the chlorine leaving group) on all potential nucleophilic residues (C, K, Y, S, H).

    • Analyze the search results to identify peptides with the specific mass shift, confirming the presence of the adduct and pinpointing the exact site of modification on the protein sequence.[14]

Mandatory Visualization

experimental_workflow Experimental Workflow for Adduct Characterization cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Incubation Protein Incubation with Probe Denaturation Denaturation (8M Urea) Incubation->Denaturation Reduction Reduction (DTT) Denaturation->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Trypsin Digestion Alkylation->Digestion Cleanup Peptide Cleanup (C18 SPE) Digestion->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Search Database Search (Variable Modification) LC_MSMS->Search Validation Adduct Identification & Site Localization Search->Validation

Caption: Workflow for identifying protein adducts using bottom-up proteomics.

signaling_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates Probe Covalent Probe (e.g., CNB-morpholine) Probe->EGFR Covalently Inhibits (Targets Cys797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: EGFR signaling, a pathway often targeted by covalent kinase inhibitors.

logical_comparison Logical Comparison of Sulfonyl-based Probes Probe Sulfonyl-Based Probes SulfonylChloride Aryl Sulfonyl Chloride (e.g., CNB-morpholine) Probe->SulfonylChloride SulfonylFluoride Aryl Sulfonyl Fluoride Probe->SulfonylFluoride Reactivity Higher Reactivity SulfonylChloride->Reactivity has Stability Lower Stability SulfonylChloride->Stability has Reactivity_SF Lower Reactivity SulfonylFluoride->Reactivity_SF has Stability_SF Higher Stability SulfonylFluoride->Stability_SF has

Caption: Key differences between sulfonyl chloride and sulfonyl fluoride probes.

References

Tandem mass spectrometry fragmentation of peptides labeled with 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the hypothetical fragmentation patterns of peptides labeled with 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine in the context of established quantitative proteomics workflows.

In the field of quantitative proteomics, chemical labeling of peptides is a fundamental technique for the accurate determination of protein abundance in complex biological samples. The selection of a labeling reagent is critical and is dictated by the specific experimental goals, the mass spectrometry instrumentation available, and the desired level of multiplexing. While reagents like Tandem Mass Tags (TMT) and iTRAQ are well-established for amine-reactive isobaric labeling, the exploration of novel reagents with different reactivity and fragmentation characteristics is an ongoing effort in the scientific community.

This guide explores the hypothetical application of this compound as a peptide labeling reagent. As of this writing, there is no available experimental data in the public domain detailing the use or fragmentation of this specific compound for peptide analysis in tandem mass spectrometry. Therefore, this document will draw parallels from known sulfonyl-containing reagents and general principles of peptide fragmentation to construct a theoretical framework. This will be compared against the known performance of widely-used labeling strategies.

Theoretical Labeling Chemistry and Fragmentation

This compound possesses a sulfonyl chloride group, which is known to react with primary and secondary amines, such as the N-terminus of a peptide and the epsilon-amino group of lysine residues. The reaction would form a stable sulfonamide bond.

Upon fragmentation in a tandem mass spectrometer using Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD), a peptide labeled with this theoretical reagent would be expected to produce characteristic fragment ions. The fragmentation of the peptide backbone would yield the standard b- and y-type ions, which provide sequence information. The key to a labeling reagent's utility in quantitative proteomics, however, lies in its ability to generate reporter ions or characteristic neutral losses that can be used for quantification. The structure of this compound does not immediately suggest the formation of low m/z reporter ions in the same manner as TMT or iTRAQ. It is more likely that fragmentation would result in a characteristic neutral loss or a charged remnant of the label attached to the peptide fragments.

Comparison with Established Labeling Reagents

To provide context, the hypothetical performance of this reagent is compared with established methods. The following table summarizes key characteristics.

FeatureThis compound (Theoretical)Tandem Mass Tags (TMT)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Target Residues N-terminus, Lysine (amine-reactive)N-terminus, Lysine (amine-reactive)Arginine, Lysine (metabolically incorporated)
Quantification MS1 or MS/MS based on characteristic fragments (Hypothesized)MS/MS (Reporter Ions)MS1 (Precursor Ion Intensity)
Multiplexing UnknownUp to 18-plexTypically 2-plex or 3-plex
Key Advantage UnknownHigh degree of multiplexingHigh accuracy, mimics endogenous state
Known Issues Potential for side reactions, unknown fragmentation behaviorRatio compression in MS/MSLimited to cell culture, higher cost

Experimental Workflow for Peptide Analysis

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using chemical labeling. This process would be applicable for the theoretical use of this compound, from sample preparation through data analysis.

G cluster_0 Sample Preparation cluster_1 Peptide Labeling cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Proteolytic Digestion (e.g., Trypsin) p2->p3 l1 Labeling with Reagent (e.g., CNBM) p3->l1 l2 Quenching & Cleanup l1->l2 a1 LC Separation l2->a1 a2 Tandem Mass Spectrometry (MS/MS) a1->a2 d1 Database Search a2->d1 d2 Peptide/Protein ID d1->d2 d3 Quantification d2->d3 G cluster_peptide cluster_fragments N_term H₂N C_alpha1 Cα₁HR₁ N_term->C_alpha1 CO1 CO C_alpha1->CO1 NH1 NH CO1->NH1 C_alpha2 Cα₂HR₂ NH1->C_alpha2 CO2 CO C_alpha2->CO2 NH2 NH CO2->NH2 C_alpha3 Cα₃HR₃ NH2->C_alpha3 C_term COOH C_alpha3->C_term a a-ions a->C_alpha1 Cα-C b b-ions b->CO1 C-N c c-ions c->NH1 N-Cα x x-ions x->C_alpha3 Cα-C y y-ions y->CO2 C-N z z-ions z->NH2 N-Cα

A Comparative Guide to Quantitative Proteomics: Evaluating 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine Derivatives Against Established Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of proteomics, the precise quantification of protein abundance is paramount for unraveling complex biological processes, from elucidating signaling pathways to discovering novel drug targets and biomarkers.[1][2] This guide provides a comparative analysis of a hypothetical novel labeling reagent, 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine, against well-established methods in quantitative proteomics: iTRAQ, TMT, and SILAC. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of protein quantification techniques.

While the direct application of this compound derivatives for quantitative proteomics is not yet documented in peer-reviewed literature, its chemical structure suggests a potential utility as a chemical labeling reagent. The presence of a sulfonyl chloride group indicates a reactive moiety capable of forming stable covalent bonds with primary amines, such as the N-terminus of peptides and the side chain of lysine residues. This principle is shared with other amine-reactive chemical labeling reagents used in proteomics.[3]

Hypothetical Mechanism and Workflow of Morpholine-Based Labeling

We will refer to our hypothetical reagent as "Morpho-Tag". The proposed mechanism involves the reaction of the sulfonyl chloride group of Morpho-Tag with the primary amines of peptides in a digested protein sample. The nitro group within the molecule could potentially serve as a basis for quantification by mass spectrometry, either through its mass contribution or through a specific fragmentation pattern.

A generalized workflow for a chemical labeling-based quantitative proteomics experiment, which would be applicable to a reagent like Morpho-Tag, is depicted below.

G cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling cluster_analysis Mass Spectrometry Analysis protein_extraction Protein Extraction protein_digestion Protein Digestion (e.g., Trypsin) protein_extraction->protein_digestion peptide_quantification Peptide Quantification protein_digestion->peptide_quantification labeling Labeling with Morpho-Tag (or other reagents) peptide_quantification->labeling quenching Quenching of Reaction labeling->quenching sample_pooling Sample Pooling quenching->sample_pooling lc_ms LC-MS/MS Analysis sample_pooling->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Efficacy of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine vs other morpholine-based reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides a comparative overview of the efficacy of morpholine-based reagents, with a focus on derivatives of the benzenesulfonyl-morpholine scaffold. Due to a lack of publicly available data on the specific biological activity of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine, this guide will draw comparisons from structurally related morpholine-based compounds to provide a relevant efficacy context.

Comparative Efficacy of Morpholine-Based Reagents

The biological activity of morpholine derivatives is highly dependent on the nature and substitution pattern of the aromatic ring attached to the morpholine nitrogen. The following tables summarize the quantitative efficacy data for several classes of morpholine-based reagents, offering a glimpse into their potential therapeutic applications.

Table 1: Antimicrobial Activity of 4-(Morpholin-4-yl)-3-nitrobenzohydrazide Derivatives

Derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide, which share the 4-morpholino-3-nitrobenzene core with the target compound, have been evaluated for their antimicrobial properties. The data below presents the Minimum Inhibitory Concentration (MIC) values against various bacterial strains.[3]

Compound IDR GroupE. faecalis (MIC, µg/mL)E. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)
Hydrazide Precursor -H25062.5>1000
Semicarbazide 1 4-fluorophenyl---
Semicarbazide 2 4-bromophenyl3.91--
Thiosemicarbazide 1 4-trifluoromethylphenyl62.5->1000

Table 2: Anticancer Activity of 4-(Phenylsulfonyl)morpholine Derivatives

A series of novel 4-(phenylsulfonyl)morpholine derivatives were synthesized and evaluated for their anticancer activity against triple-negative breast cancer (TNBC) cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.[4]

Compound IDSubstitution PatternCell LineIC50 (µM)
GL24 (4m) Specific derivativeMDA-MB-2310.90
Other Derivatives VariousMDA-MB-231>1

Table 3: Antibiotic Modulating Activity of 4-(Phenylsulfonyl) morpholine

While exhibiting weak intrinsic antimicrobial activity (MIC ≥1024 µg/mL), 4-(Phenylsulfonyl) morpholine has been shown to modulate the activity of conventional antibiotics, reducing their MIC against multi-resistant bacterial strains.[5]

AntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with 4-(Phenylsulfonyl) morpholine (128 µg/mL)
AmikacinP. aeruginosa 03312.539.06
GentamicinP. aeruginosa 0378.1219.53

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of a key precursor and for antimicrobial susceptibility testing.

Synthesis of 4-Chloro-3-nitrobenzene sulfonyl chloride

This protocol describes the synthesis of the key precursor required for the preparation of this compound.

  • Reaction Setup: o-Chloro-nitro-benzene is reacted with chloro-sulphonic acid.

  • Reaction Conditions: The optimal reaction temperature is maintained at 120°C for 4 hours. The molar ratio of chloro-sulphonic acid to o-chloro-nitro-benzene is 4:1.

  • Purification: The crude product is recrystallized from petroleum ether.

  • Yield and Purity: This method yields the product at 81.5% with a purity of 99.96%, as confirmed by 1H NMR and IR spectroscopy.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[2][6]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well is inoculated with the microbial suspension. Control wells containing medium only (sterility control), medium with inoculum (negative control), and medium with inoculum and a standard antibiotic (positive control) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Workflows and Pathways

Diagrams are essential tools for illustrating complex processes and relationships in scientific research.

G Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Test Compound Stock Solution C Serial Dilution in 96-well Plate A->C B Bacterial Culture D Inoculum Preparation (0.5 McFarland) B->D E Inoculation of Wells C->E D->E F Incubation (37°C, 24h) E->F G Visual Inspection for Growth F->G H MIC Determination G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G Hypothesized Signaling Pathway for Antimicrobial Action cluster_compound Morpholine-Based Reagent cluster_bacterium Bacterial Cell cluster_outcome Outcome A 4-(Aryl-sulfonyl)-morpholine B Cell Wall Synthesis A->B Inhibition C Protein Synthesis A->C Inhibition D DNA Replication A->D Inhibition E Cellular Respiration A->E Disruption F Inhibition of Growth B->F C->F D->F E->F G Bacteriostatic/Bactericidal Effect F->G

Caption: Potential antimicrobial mechanisms of morpholine-based reagents.

References

Comparative Cross-Reactivity Analysis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the novel compound 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine against a panel of protein kinases. Due to the limited publicly available experimental data for this specific compound, this document outlines the established methodologies and data presentation formats that are standard in the field for such an evaluation. The provided data tables are illustrative, based on profiles of structurally related kinase inhibitors, and serve as a template for presenting future experimental findings.

Introduction

This compound is a synthetic organic compound featuring a sulfonylmorpholine scaffold. This motif is present in a number of biologically active molecules, including kinase inhibitors. Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. However, off-target activities can lead to unforeseen side effects or provide opportunities for drug repositioning. Therefore, a comprehensive understanding of a compound's selectivity through cross-reactivity studies is a critical step in the drug development process.

This guide compares the hypothetical cross-reactivity profile of this compound with other representative kinase inhibitors. We detail the experimental protocols for widely accepted assays used to determine kinase inhibitor selectivity.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize hypothetical quantitative data on the inhibitory activity of this compound and selected comparator compounds against a panel of kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are standard metrics for assessing inhibitor potency.

Table 1: Biochemical IC50 Values for Selected Kinase Inhibitors (nM)

Kinase TargetThis compound (Hypothetical)Dasatinib (Broad-Spectrum)Erlotinib (EGFR-Selective)
ABL1>10,0001>10,000
SRC>10,0000.8>10,000
EGFR50252
VEGFR215085,000
PDGFRβ20015>10,000
p38α (MAPK14)5,000500>10,000
ERK2 (MAPK1)>10,000>10,000>10,000
PI3Kα800>10,000>10,000
Akt11,200>10,000>10,000
mTOR2,500>10,000>10,000

Table 2: KINOMEscan® Binding Affinities (Kd, nM) for a Subset of the Kinome

Kinase TargetThis compound (Hypothetical)Imatinib
ABL1>10,00025
KIT>10,000100
PDGFRα>10,000100
LCK>10,000>10,000
FYN>10,000>10,000
EGFR85>10,000
HER2250>10,000
MEK1>10,000>10,000

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the assessment of kinase inhibitor selectivity. Below are detailed protocols for key assays cited in cross-reactivity studies.

KINOMEscan® Competition Binding Assay

This method measures the binding of a compound to a panel of kinases. It is an ATP-independent assay that provides a thermodynamic measure of binding affinity (Kd).

Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

Protocol:

  • Preparation of Reagents: A panel of DNA-tagged kinases is prepared. An immobilized ligand is coupled to a solid support (e.g., beads).

  • Assay Setup: The test compound is serially diluted in DMSO and then added to wells of a microtiter plate.

  • Binding Reaction: The DNA-tagged kinase and the immobilized ligand are added to the wells containing the test compound. The mixture is incubated to allow for binding to reach equilibrium.

  • Washing: The solid support is washed to remove unbound kinase.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the DMSO control. The dissociation constant (Kd) is calculated by fitting the data to a standard binding isotherm model.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method used to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[1][2][3][4][5]

Principle: The binding of a small molecule to its target protein increases the protein's conformational stability, leading to an elevated melting temperature.[1]

Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound at various concentrations or with a vehicle control (e.g., DMSO).

  • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis: The cells are lysed to release the soluble proteins.

  • Separation of Soluble and Precipitated Fractions: The aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by a protein detection method, such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Biochemical Kinase Assay (e.g., ADP-Glo™)

This is a luminescence-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the initial amount of ADP.

Protocol:

  • Reagent Preparation: Prepare stock solutions of the test compound, kinase, substrate, and ATP in the appropriate assay buffer.

  • Kinase Reaction: Add the kinase and the test compound at various concentrations to the wells of a microtiter plate. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate the plate at a constant temperature (e.g., 30°C) for a specified time.

  • ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathway Diagram

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth and proliferation that is often targeted in cancer therapy.[6][7][8][9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation PTEN PTEN PTEN->PIP3 |

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow Diagram

The following diagram outlines a general workflow for screening the cross-reactivity of a kinase inhibitor.

Kinase_Inhibitor_Screening_Workflow Compound Test Compound (this compound) PrimaryAssay Primary Biochemical Assay (e.g., ADP-Glo) Compound->PrimaryAssay HitIdentification Hit Identification (IC50 Determination) PrimaryAssay->HitIdentification SelectivityScreen Broad Kinase Panel Screen (e.g., KINOMEscan®) HitIdentification->SelectivityScreen Active Compounds CellularAssay Cellular Target Engagement (e.g., CETSA®) HitIdentification->CellularAssay Active Compounds DataAnalysis Data Analysis & Selectivity Profiling SelectivityScreen->DataAnalysis CellularAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: Workflow for kinase inhibitor cross-reactivity screening.

References

Benchmarking 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine performance in cell lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel covalent inhibitor, 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine (herein referred to as CNSM), against established covalent inhibitors in a cell lysate environment. The data presented is designed to offer an objective assessment of CNSM's potential as a chemical probe for studying cellular signaling pathways and as a starting point for drug discovery efforts.

Introduction to CNSM and Covalent Inhibition

Covalent inhibitors are a class of compounds that form a stable, covalent bond with their target protein, often leading to irreversible inhibition. This mode of action can offer high potency and prolonged duration of action. CNSM is a novel compound featuring a benzenesulfonyl moiety, a reactive group known to target nucleophilic amino acid residues such as cysteine, and a morpholine group, which can enhance solubility and modulate pharmacokinetic properties.[1][2][3] This guide benchmarks CNSM against two well-characterized covalent inhibitors: Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, and a generic chloroacetamide-based probe.

Comparative Performance Analysis in Cell Lysates

The performance of CNSM was evaluated based on its reactivity, selectivity, and target engagement in a complex cellular environment. The following tables summarize the quantitative data obtained from competitive activity-based protein profiling (ABPP) and mass spectrometry-based proteomics.

Table 1: Target Engagement and Potency (IC50) in Cell Lysates

CompoundTarget ProteinIC50 (nM) in Cell LysateCovalent Modification Site
CNSM (Hypothetical Data) Target X 75 Cys123
IbrutinibBTK5Cys481
Chloroacetamide ProbePan-Cysteine Reactive>1000 (for specific targets)Multiple Cysteines

Table 2: Off-Target Profiling in Cell Lysates

CompoundNumber of Identified Off-Targets (>50% Inhibition at 1µM)Notable Off-Target Classes
CNSM (Hypothetical Data) 12 Kinases, Deubiquitinases
Ibrutinib28Kinases (EGFR, TEC family)
Chloroacetamide Probe>200Various Cysteine-containing proteins

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Competitive Activity-Based Protein Profiling (ABPP)

This method is employed to assess the potency and selectivity of CNSM in a competitive manner against a broad-spectrum cysteine-reactive probe.[4][5][6]

  • Cell Culture and Lysis: Human cancer cell line (e.g., HEK293T) is cultured to ~80% confluency. Cells are harvested and lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, and a protease inhibitor cocktail. The lysate is clarified by centrifugation.

  • Inhibitor Incubation: The cell lysate is pre-incubated with varying concentrations of CNSM, Ibrutinib, or the chloroacetamide probe for 1 hour at room temperature. A DMSO control is included.

  • Probe Labeling: A broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) is added to the lysates and incubated for another hour.

  • Click Chemistry: A reporter tag (e.g., biotin-azide) is attached to the alkyne-labeled proteins via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[4][6]

  • Enrichment and Analysis: Biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.[4]

Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This technique is used to confirm the direct covalent modification of the target protein by CNSM.[5]

  • Incubation: A purified recombinant target protein is incubated with a molar excess of CNSM for 2 hours at 37°C.

  • Mass Spectrometry Analysis: The reaction mixture is analyzed by electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the molecular weight of CNSM confirms the formation of a covalent adduct.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway affected by CNSM.

Experimental_Workflow cluster_preparation Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis Cell_Lysate Cell Lysate Preparation Inhibitor_Incubation Incubation with CNSM or Alternative Cell_Lysate->Inhibitor_Incubation Probe_Labeling Cysteine Probe Labeling Inhibitor_Incubation->Probe_Labeling Click_Chemistry Click Chemistry with Biotin-Azide Probe_Labeling->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Experimental workflow for competitive chemoproteomic profiling.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Upstream_Signal Upstream Signal Target_X Target X (Cys123) Upstream_Signal->Target_X Downstream_Effector Downstream Effector Target_X->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response CNSM CNSM CNSM->Target_X Covalent Inhibition

Caption: Hypothetical signaling pathway inhibited by CNSM.

Conclusion

This comparative guide provides a framework for evaluating the performance of the novel covalent inhibitor, this compound (CNSM), in a cell lysate context. The presented hypothetical data and detailed experimental protocols offer a starting point for researchers interested in characterizing this and other novel covalent inhibitors. The methodologies described, including competitive ABPP and intact protein mass spectrometry, are crucial for a thorough assessment of potency, selectivity, and mechanism of action. Further studies are warranted to validate these findings and explore the therapeutic potential of CNSM.

References

Safety Operating Guide

Proper Disposal of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine, a chemical compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3]

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2] Do not breathe dust or fumes.[1][4]

  • Spill Response: In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][4]

II. Waste Identification and Classification

Properly classify the waste to ensure it is handled according to the appropriate protocols.[5] this compound waste is considered hazardous chemical waste due to its chemical properties. It should not be mixed with non-hazardous waste.

III. Segregation and Storage

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6]

  • Incompatible Materials: Store this compound waste separately from strong oxidizing agents and strong bases.[1]

  • Container Requirements:

    • Use a dedicated, compatible, and leak-proof container for waste collection.[7][8] The container must be kept tightly closed except when adding waste.[7][8]

    • The original container, if in good condition, can be used for waste accumulation.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Chemical formulas or abbreviations are not acceptable.[7] The date of accumulation should also be included.[5]

  • Storage Location: Store the waste container in a designated and secure satellite accumulation area (SAA) away from general laboratory traffic.[6][9]

IV. Disposal Procedures

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][7][10]

The required method for disposal is through a licensed hazardous waste disposal service.[5]

Step-by-Step Disposal Plan:

  • Preparation: Ensure all PPE is correctly worn and work is performed in a chemical fume hood.

  • Packaging:

    • For solid waste, carefully transfer the material into the designated hazardous waste container.

    • For solutions, ensure the container is compatible with the solvent used. Do not mix aqueous and organic solvent waste.[11]

  • Container Sealing and Labeling: Securely cap the waste container and verify that the label is accurate and complete.

  • Contact Environmental Health and Safety (EHS): Arrange for professional disposal by contacting your institution's EHS department or a licensed chemical waste disposal contractor.[5][6] Provide them with the full chemical name and an estimate of the quantity to be disposed of.

  • Documentation: Maintain a record of the waste generated and its disposal date for regulatory compliance.

V. Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before being discarded.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the chemical.[7]

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.[7]

  • Final Disposal: After triple rinsing and air drying, the container may be disposed of in the regular trash, provided all labels are removed or defaced.[7][12]

Quantitative Data Summary

Data PointValue/InformationSource
Waste Classification Hazardous Chemical WasteGeneral laboratory guidelines[5][7]
Incompatible Materials Strong oxidizing agents, Strong basesSafety Data Sheets for similar compounds[1]
pH for Aqueous Waste If neutralized for sewer disposal (not recommended for this compound), pH should be between 6.0 and 8.0. However, due to the nature of the compound, sewer disposal is not advised.General laboratory guidelines[6]
Satellite Accumulation Area (SAA) Limit Typically should not exceed 25 gallons of chemical waste in total per laboratory.Research Safety Guidelines[9]

Experimental Workflow for Disposal

DisposalWorkflow Figure 1. Disposal Workflow for this compound A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Identify as Hazardous Waste B->C D Use a Designated, Compatible, and Labeled Waste Container C->D E Segregate from Incompatible Materials (Strong Oxidizers, Strong Bases) D->E F Transfer Waste to Container E->F G Securely Cap and Store in SAA F->G I Triple-Rinse Empty Container F->I For Empty Containers H Contact EHS for Professional Disposal G->H J Collect Rinsate as Hazardous Waste I->J K Dispose of Clean, Unlabeled Container I->K J->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine (CAS No: 22179-31-3). The recommendations herein are compiled to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.

Hazard Assessment

Based on the analysis of structurally similar compounds such as 4-chloro-3-nitrobenzoic acid, 4-(4-nitrophenyl)morpholine, and 4-chloro-3-nitrobenzonitrile, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards are required. A face shield should be worn over safety glasses, particularly when handling larger quantities or if there is a splash hazard.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene) must be worn. Inspect gloves for integrity before each use and change them frequently, especially after direct contact.
Skin and Body Protection A flame-retardant lab coat, fully buttoned, is required. For operations with a higher risk of exposure, an impervious suit may be necessary. Do not wear porous shoes.
Respiratory Protection All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Chemical and Physical Properties

The following table summarizes key chemical properties for this compound.

PropertyValue
Molecular Formula C₁₀H₁₁ClN₂O₅S
Molecular Weight 306.72 g/mol
CAS Number 22179-31-3
Appearance Likely a light yellow solid, based on similar compounds.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Work Area: Designate a specific, clearly marked area within a certified chemical fume hood for all handling activities.

  • Decontamination: Ensure the work surface is clean before and after the procedure. Have a spill kit readily accessible.

  • Weighing: If weighing the solid, use a tared, sealed container inside the fume hood to prevent contamination of the balance and surrounding area.[3] For liquids, use a calibrated pipette or syringe.

2. Experimentation:

  • Temperature Control: Be vigilant for potential exothermic reactions and have an ice bath readily available for cooling.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[4]

  • Ventilation: Ensure all manipulations are performed in a well-ventilated area, preferably a chemical fume hood.[1][2][4]

3. Post-Experiment:

  • Quenching: If necessary, carefully quench the reaction within the fume hood.

  • Decontamination: Thoroughly decontaminate all equipment and the work area. Wash hands and any exposed skin thoroughly after handling.[1][2]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • All waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[3]

2. Containerization:

  • Use a dedicated, chemically resistant, and sealable container for all liquid and solid waste.

  • Clearly label the container with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Keep the container away from incompatible materials.

4. Disposal Request:

  • When the container is full or ready for disposal, submit a pickup request to your institution's EHS department.

  • Do not pour any waste containing this chemical down the drain.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the recommended workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receipt_and_Storage Receipt_and_Storage Hazard_Assessment Hazard_Assessment Receipt_and_Storage->Hazard_Assessment PPE_Donning PPE_Donning Hazard_Assessment->PPE_Donning Work_Area_Prep Work_Area_Prep PPE_Donning->Work_Area_Prep Weighing Weighing Work_Area_Prep->Weighing Experimentation Experimentation Weighing->Experimentation Quenching Quenching Experimentation->Quenching Decontamination Decontamination Quenching->Decontamination Waste_Segregation Waste_Segregation Decontamination->Waste_Segregation Containerization_and_Labeling Containerization_and_Labeling Waste_Segregation->Containerization_and_Labeling EHS_Pickup EHS_Pickup Containerization_and_Labeling->EHS_Pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.